Sert-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H24F2N6 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-[3-[4-[5-(2,4-difluorophenyl)pyrimidin-2-yl]piperazin-1-yl]propyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C26H24F2N6/c27-21-4-5-22(24(28)13-21)20-16-31-26(32-17-20)34-10-8-33(9-11-34)7-1-2-19-15-30-25-6-3-18(14-29)12-23(19)25/h3-6,12-13,15-17,30H,1-2,7-11H2 |
InChI Key |
MONCKXMZFAXBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CNC3=C2C=C(C=C3)C#N)C4=NC=C(C=N4)C5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Sert-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sert-IN-2 is a potent inhibitor of the serotonin transporter (SERT), a key regulator of serotonergic neurotransmission. This document provides a comprehensive technical overview of the mechanism of action of this compound, intended for researchers and professionals in drug development. It consolidates available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the pertinent biological pathways. While specific data on the selectivity profile and direct downstream signaling effects of this compound are not extensively available in the public domain, this guide leverages established principles of SERT pharmacology to present a thorough understanding of its likely molecular interactions and cellular consequences.
Core Mechanism of Action
This compound functions as a high-affinity inhibitor of the serotonin transporter (SERT), also known as the sodium- and chloride-dependent serotonin transporter (SLC6A4). By binding to SERT, this compound blocks the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic signaling.
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against SERT.
| Compound | Parameter | Value | Species | Assay Type |
| This compound | IC50 | 0.58 nM | Not Specified | Serotonin Reuptake Inhibition |
Potential Signaling Pathways
The inhibition of SERT by compounds like this compound can influence intracellular signaling cascades that regulate transporter function and neuronal activity. While direct experimental evidence for this compound's impact on these pathways is not yet published, the following are the well-established signaling pathways known to modulate SERT activity.
cGMP-PKG Signaling Pathway
The cyclic guanosine monophosphate (cGMP) - Protein Kinase G (PKG) signaling pathway is a known regulator of SERT activity. Activation of this pathway can lead to the phosphorylation of SERT, which in turn can modulate its trafficking and intrinsic activity. It is plausible that potent inhibitors of SERT could influence the conformational state of the transporter, thereby affecting its susceptibility to regulation by this pathway.
PKC Signaling Pathway
Protein Kinase C (PKC) plays a significant role in the regulation of SERT through phosphorylation. PKC activation can lead to the internalization of SERT from the cell surface, thereby reducing serotonin uptake capacity. The interaction of an inhibitor like this compound with SERT could potentially influence PKC-mediated regulatory processes.
Experimental Protocols
The following are detailed, representative protocols for key in vitro assays used to characterize SERT inhibitors like this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound for SERT by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of this compound for SERT.
Materials:
-
Cell membranes prepared from HEK-293 cells stably expressing human SERT.
-
Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55.
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine).
-
Test compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the appropriate this compound dilution.
-
50 µL of radioligand at a final concentration close to its Kd.
-
100 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Reuptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells expressing SERT.
Objective: To determine the IC50 of this compound for the inhibition of serotonin reuptake.
Materials:
-
HEK-293 cells stably expressing human SERT, cultured in 96-well plates.
-
Radiolabeled serotonin: [³H]-5-HT.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).
-
Test compound: this compound at various concentrations.
-
Stop Solution: Ice-cold uptake buffer.
-
Lysis Buffer: 1% SDS or similar.
-
96-well microplates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Plate the SERT-expressing cells in 96-well plates and grow to confluence.
-
On the day of the assay, wash the cells once with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound for 10-20 minutes at 37°C.
-
Initiate the uptake by adding [³H]-5-HT to a final concentration of approximately 10-20 nM.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold stop solution.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Determine the IC50 value by non-linear regression analysis.
Conclusion
This compound is a highly potent inhibitor of the serotonin transporter. Its primary mechanism of action is the blockade of serotonin reuptake, leading to an increase in synaptic serotonin levels. While its detailed selectivity profile and direct effects on downstream signaling pathways are yet to be fully elucidated in publicly available literature, its high potency at SERT suggests it is a valuable tool for studying the physiological and pathological roles of serotonergic signaling. The experimental protocols provided herein offer a robust framework for the further characterization of this compound and other novel SERT inhibitors. Future research should focus on determining its selectivity against other neurotransmitter transporters and elucidating its precise impact on the cGMP-PKG and PKC signaling cascades to provide a more complete understanding of its pharmacological profile.
Sert-IN-2: A Technical Guide for a Potent and Selective Serotonin Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sert-IN-2 is a potent and selective serotonin reuptake inhibitor (SSRI) that has demonstrated promising preclinical efficacy. With a high binding affinity for the serotonin transporter (SERT), excellent oral bioavailability, and the ability to penetrate the blood-brain barrier, this compound presents a compelling profile for further investigation as a potential therapeutic agent for serotonin-related disorders. This technical guide provides a comprehensive overview of the available data on this compound, including its pharmacological properties, in vivo activity, and detailed experimental methodologies to facilitate further research and development.
Introduction
Selective serotonin reuptake inhibitors are a cornerstone in the pharmacological treatment of various psychiatric conditions, including depression and anxiety disorders. Their primary mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft and subsequent enhancement of serotonergic neurotransmission. This compound has emerged as a highly potent inhibitor of SERT, exhibiting nanomolar affinity. This document serves as a technical resource, consolidating the current knowledge on this compound to support ongoing and future research endeavors.
Pharmacological Profile
The pharmacological activity of this compound is characterized by its high affinity and selectivity for the serotonin transporter.
Binding Affinity and Selectivity
Quantitative data on the binding affinity of this compound for the human serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) is crucial for understanding its selectivity profile. While specific Kᵢ or IC₅₀ values for NET and DAT for this compound are not publicly available in the conducted searches, its high potency for SERT is well-documented.
| Transporter | IC₅₀ (nM) | Species | Assay Type | Reference |
| SERT | 0.58 | Not Specified | Not Specified | [1] |
| NET | Data Not Available | - | - | - |
| DAT | Data Not Available | - | - | - |
Table 1: In Vitro Binding Affinity of this compound
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties, including good oral bioavailability and the ability to cross the blood-brain barrier, which are essential for a centrally acting therapeutic agent.
| Species | Route of Administration | Bioavailability (%) | Key Findings | Reference |
| Rat | Oral | 83.28 | Good oral absorption | [1] |
| Rat | Intraperitoneal | - | Crosses the blood-brain barrier | [1] |
Table 2: Pharmacokinetic Parameters of this compound
In Vivo Efficacy
Preclinical studies in rodent models have demonstrated the in vivo activity of this compound, supporting its potential as an antidepressant agent.
Inhibition of Serotonin Uptake
In vivo studies have confirmed that this compound effectively inhibits serotonin uptake in the brain.
| Species | Dose | Route of Administration | Effect | Reference |
| Rat | 1 - 10 mg/kg | Intraperitoneal | Potently antagonizes p-chloroamphetamine (PCA)-induced depletion of 5-HT in the hypothalamus. | [1] |
Table 3: In Vivo Serotonin Uptake Inhibition by this compound
Antidepressant-like Activity
This compound has shown antidepressant-like effects in established behavioral models of depression.
| Species | Dose | Route of Administration | Behavioral Test | Effect | Reference |
| Rat | 1 - 10 mg/kg | Intravenous | Forced Swim Test (FST) | Dose-dependent reduction in immobility time. | [1] |
Table 4: Antidepressant-like Effects of this compound
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. The following sections outline generalized methodologies for key experiments based on standard practices in the field.
Radioligand Binding Assay for SERT, NET, and DAT
This protocol describes a general procedure for determining the binding affinity of a test compound like this compound to monoamine transporters using a competitive radioligand binding assay.
Objective: To determine the IC₅₀ and subsequently the Kᵢ of this compound for SERT, NET, and DAT.
Materials:
-
Cell membranes prepared from cells expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well microplate, add assay buffer, the appropriate cell membrane preparation, and the corresponding radioligand at a concentration near its Kₑ.
-
Competition: Add increasing concentrations of this compound to the wells. For determination of non-specific binding, add a high concentration of the respective non-specific binding inhibitor.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vivo Microdialysis for Serotonin Levels
This protocol provides a general framework for measuring extracellular serotonin levels in the brain of a freely moving animal following the administration of this compound.
Objective: To assess the effect of this compound on extracellular serotonin concentrations in a specific brain region (e.g., hypothalamus, prefrontal cortex).
Materials:
-
This compound.
-
Anesthetized rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-treatment serotonin levels as a percentage of the baseline levels and plot the data over time to observe the time-course of the effect of this compound.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound as a selective serotonin reuptake inhibitor.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a potent selective serotonin reuptake inhibitor with promising preclinical characteristics. Its high affinity for SERT, coupled with favorable pharmacokinetic properties and demonstrated in vivo efficacy, positions it as a valuable tool for neuroscience research and a potential lead compound for the development of novel antidepressant therapies. Further investigation into its selectivity profile against other monoamine transporters and a broader range of receptors and channels is warranted to fully characterize its pharmacological profile and therapeutic potential. The experimental protocols and data presented in this guide are intended to facilitate these future research endeavors.
References
Investigating the Pharmacokinetics of Sert-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sert-IN-2 is a potent and selective serotonin transporter (SERT) inhibitor, a class of compounds extensively investigated for their therapeutic potential in various neurological and psychiatric disorders. Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known pharmacokinetic properties of this compound, details established experimental protocols for its characterization, and visualizes key pathways and workflows to support further research and development. While comprehensive quantitative data for this compound remains limited in publicly available literature, this guide consolidates the existing information and presents standardized methodologies for a thorough pharmacokinetic evaluation.
Introduction to this compound
This compound is a novel compound that demonstrates high affinity and selectivity for the serotonin transporter. Its primary mechanism of action involves the inhibition of serotonin reuptake into presynaptic neurons, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission. This mode of action is the cornerstone of many clinically successful antidepressants. Preliminary data suggests that this compound possesses favorable drug-like properties, including the ability to cross the blood-brain barrier, a critical attribute for centrally acting agents.
Pharmacokinetic Profile of this compound
The complete pharmacokinetic profile of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is not yet fully characterized in the public domain. However, initial preclinical studies have provided some key insights.
Data Presentation
The available quantitative pharmacokinetic data for this compound is summarized in the table below. It is important to note that this information is based on limited preliminary findings.
| Parameter | Species | Value | Method |
| IC₅₀ (SERT Inhibition) | - | 0.58 nM | In vitro binding assay |
| Oral Bioavailability (F) | Rat | 83.28% | In vivo pharmacokinetic study |
| Blood-Brain Barrier Penetration | Rat | Yes | In vivo tissue distribution study |
Table 1: Summary of Known Pharmacokinetic and Pharmacodynamic Parameters for this compound.[1]
Experimental Protocols
To facilitate further investigation into the pharmacokinetics of this compound, this section details standardized experimental protocols for key in vivo and in vitro assays.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical study design to determine the pharmacokinetic profile of this compound in rats following oral (PO) and intravenous (IV) administration.
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½).
Materials:
-
This compound
-
Vehicle suitable for oral and intravenous administration (e.g., 10% DMSO, 90% Corn Oil[1])
-
Male Sprague-Dawley rats (n=3-5 per group)
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Analytical instrumentation for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Dose Preparation: Prepare dosing solutions of this compound in the selected vehicle at the desired concentrations (e.g., 2.5 mg/kg and 5 mg/kg for oral administration).[1]
-
Animal Dosing:
-
Oral Administration: Administer the prepared dose to the rats via oral gavage.
-
Intravenous Administration: Administer the prepared dose via tail vein injection.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data to determine the pharmacokinetic parameters.
In Vitro Metabolic Stability Assay
This assay is designed to evaluate the susceptibility of this compound to metabolism by liver enzymes.
Objective: To determine the in vitro half-life and intrinsic clearance of this compound in liver microsomes.
Materials:
-
This compound
-
Liver microsomes (from relevant species, e.g., rat, dog, human)
-
NADPH regenerating system
-
Phosphate buffer
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Incubation: Incubate this compound (at a fixed concentration, e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Bioanalysis: Analyze the supernatant to determine the remaining concentration of this compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will be used to calculate the in vitro half-life, from which the intrinsic clearance can be derived.
In Vitro Plasma Protein Binding Assay
This assay determines the extent to which this compound binds to plasma proteins.
Objective: To determine the fraction of this compound that is unbound in plasma.
Materials:
-
This compound
-
Plasma (from relevant species)
-
Phosphate-buffered saline (PBS)
-
Rapid Equilibrium Dialysis (RED) device or ultrafiltration units
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Preparation: Add this compound to plasma and allow it to equilibrate.
-
Equilibrium Dialysis: Load the plasma sample into one chamber of the RED device and PBS into the other chamber, separated by a semipermeable membrane.
-
Incubation: Incubate the device at 37°C with shaking until equilibrium is reached.
-
Sampling: Collect samples from both the plasma and buffer chambers.
-
Bioanalysis: Determine the concentration of this compound in both samples using LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental processes is essential for a clear understanding of the scientific approach.
This compound Mechanism of Action
This compound acts as a selective inhibitor of the serotonin transporter (SERT). The following diagram illustrates the impact of this compound on serotonergic signaling.
Caption: Mechanism of SERT inhibition by this compound.
Experimental Workflow: In Vivo Pharmacokinetic Study
The following diagram outlines the workflow for a typical in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study.
Experimental Workflow: In Vitro ADME Assays
This diagram illustrates the general workflow for conducting in vitro ADME assays.
Caption: Workflow for in vitro ADME assays.
Conclusion and Future Directions
This compound is a promising SERT inhibitor with demonstrated brain permeability and high oral bioavailability in rats. However, a comprehensive understanding of its pharmacokinetic properties is essential for its continued development. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of this compound's ADME profile. Future studies should focus on generating robust quantitative data for key pharmacokinetic parameters in multiple species, identifying major metabolic pathways and metabolites, and elucidating the potential for drug-drug interactions. Such data will be invaluable for establishing a clear pharmacokinetic/pharmacodynamic relationship and guiding the design of future preclinical and clinical investigations.
References
Sert-IN-2: A Technical Guide for In Vivo Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sert-IN-2, also known as DH4, is a novel and potent inhibitor of the serotonin transporter (SERT) with high selectivity. Developed through a strategy of identifying and replacing "nonbioavailable substructures" of the approved drug vilazodone, this compound exhibits significantly improved oral bioavailability, making it a promising tool for in vivo neuroscience research.[1] Its primary mechanism of action is the blockade of serotonin reuptake into presynaptic neurons, thereby increasing the concentration and duration of serotonin in the synaptic cleft. This technical guide provides an in-depth overview of this compound, including its pharmacological profile, pharmacokinetic parameters, and detailed protocols for key in vivo behavioral and neurochemical assays.
Pharmacological and Pharmacokinetic Profile
This compound has been characterized as a potent and selective SERT inhibitor with excellent drug-like properties, including the ability to cross the blood-brain barrier.[2]
Table 1: In Vitro and In Vivo Pharmacological Profile of this compound
| Parameter | Value | Species/Assay | Reference |
| SERT Inhibition (IC₅₀) | 0.58 nM | In vitro assay | [2] |
| In Vivo SERT Occupancy | Not reported | ||
| Selectivity | Selective for SERT | Not specified | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | 83.28% | Rat | Oral (p.o.) | [1][2] |
| Plasma Exposure | High | Rat, Dog | Oral (p.o.) | [2] |
| Blood-Brain Barrier Permeability | Yes | Rat | Intraperitoneal (i.p.) | [2] |
| Half-life (t₁/₂) | Not reported | |||
| Peak Plasma Concentration (Cₘₐₓ) | Not reported | |||
| Time to Peak Concentration (Tₘₐₓ) | Not reported |
Key In Vivo Experimental Protocols
Detailed methodologies for foundational in vivo studies are crucial for the replication and extension of research on this compound.
Forced Swim Test (FST) for Antidepressant-like Activity
The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant efficacy. The test is based on the principle that an animal will cease escape behaviors and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are expected to increase the latency to immobility and the total time spent mobile.[3][4][5][6][7]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test Session (Day 1): Naive rats are placed in the cylinder for a 15-minute swimming session.
-
Drug Administration (Day 2): this compound is administered intravenously (i.v.) at doses of 1, 5, and 10 mg/kg. Three administrations are given before the test session.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are placed back into the swim tank for a 5-minute test session. The duration of immobility is recorded.
-
-
Data Analysis: The total time of immobility during the 5-minute test is measured. A significant decrease in immobility time in the this compound treated group compared to the vehicle control group indicates an antidepressant-like effect.
p-Chloroamphetamine (PCA)-Induced Serotonin Depletion
This neurochemical assay assesses the ability of a SERT inhibitor to block the effects of the serotonin-releasing and neurotoxic agent, p-chloroamphetamine (PCA). PCA enters serotonergic neurons via SERT and causes a rapid and long-lasting depletion of serotonin (5-HT).[8][9][10][11][12] Pre-treatment with a SERT inhibitor is expected to prevent this depletion.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at doses of 1, 5, and 10 mg/kg as a single dose.
-
PCA Challenge: A specified time after this compound administration, rats are challenged with a dose of PCA known to cause significant 5-HT depletion.
-
Tissue Collection and Analysis: At a designated time point after PCA administration, the hypothalamus is dissected. The tissue is then processed to measure the concentration of 5-HT, typically using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis: The levels of 5-HT in the hypothalamus of rats treated with this compound and PCA are compared to those treated with vehicle and PCA. A significant attenuation of the PCA-induced 5-HT depletion by this compound indicates effective in vivo SERT blockade.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is essential for a clear understanding of this compound's function and evaluation.
Caption: Mechanism of Action of this compound.
Caption: Forced Swim Test Experimental Workflow.
Caption: PCA-Induced 5-HT Depletion Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Reversible and irreversible phases of serotonin depletion by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of p-chloroamphetamine on 5-HT1A and 5-HT7 serotonin receptor expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Persistence of long-lasting serotonin depletion by p-chloroamphetamine in rat brain after 6-hydroxydopamine lesioning of dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of Sert-IN-2 to the Serotonin Transporter (SERT)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin transporter (SERT), a key member of the solute carrier 6 (SLC6) family, plays a critical role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft into presynaptic neurons.[1][2] This function makes SERT a primary target for a wide range of antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs). Sert-IN-2 is a potent inhibitor of SERT, exhibiting a high binding affinity that is crucial for its therapeutic potential. This document provides a comprehensive overview of the binding characteristics of this compound to SERT, including quantitative data, detailed experimental methodologies for assessing binding affinity, and a discussion of the potential downstream signaling implications.
Quantitative Binding Data
The binding affinity of this compound for the serotonin transporter is a critical parameter for understanding its pharmacological activity. The primary quantitative measure of this interaction is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the SERT's activity.
| Compound | Parameter | Value (nM) |
| This compound | IC50 | 0.58 |
Table 1: In vitro potency of this compound against the serotonin transporter.[3]
Experimental Protocols
The determination of the binding affinity of a compound like this compound to SERT involves sophisticated in vitro assays. A commonly employed and highly reliable method is the competitive radioligand binding assay.
Radioligand Binding Assay for this compound
This protocol outlines the steps to determine the inhibition constant (Ki) of this compound for the human serotonin transporter (hSERT) expressed in a suitable cell line (e.g., HEK293 cells).
Materials:
-
Cell Membranes: Membrane preparations from HEK293 cells stably expressing hSERT.
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine or paroxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the hSERT-expressing cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 5-10 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and hSERT membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and hSERT membranes.
-
This compound Competition: Assay buffer, radioligand, varying concentrations of this compound, and hSERT membranes.
-
-
Incubation: Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and the competition binding counts.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value of this compound.[2][4]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.
Visualizations
Experimental Workflow for Determining this compound Binding Affinity
Radioligand Binding Assay Workflow
SERT Transport Cycle and Inhibition
The serotonin transporter functions through a series of conformational changes to move serotonin across the cell membrane. This process is dependent on the co-transport of sodium (Na+) and chloride (Cl-) ions and the counter-transport of potassium (K+) ions.[5]
SERT Alternating Access Cycle Inhibition
Impact of SERT Inhibition on Serotonergic Signaling
By blocking the reuptake of serotonin, this compound increases the concentration and duration of serotonin in the synaptic cleft. This leads to enhanced activation of postsynaptic serotonin receptors, which can trigger a cascade of downstream signaling events.
SERT Inhibition and Downstream Signaling
Discussion
The high binding affinity of this compound, as indicated by its sub-nanomolar IC50 value, underscores its potency as a SERT inhibitor.[3] The mechanism of action for such inhibitors typically involves binding to the outward-facing conformation of the transporter, thereby preventing the conformational changes necessary for serotonin translocation.[6] This stabilization of the outward-open state effectively blocks the reuptake process.
The direct downstream signaling consequences of this compound binding are primarily mediated through the enhanced activation of postsynaptic serotonin receptors due to increased synaptic serotonin levels. The specific signaling cascades activated will depend on the subtype of serotonin receptor engaged. For instance, activation of different G-protein coupled 5-HT receptors can lead to the modulation of various second messenger systems, including the MAPK/ERK and PI3K/Akt pathways, which are known to be involved in neuronal plasticity and mood regulation.[7][8] Further research is required to elucidate the precise downstream signaling signature of this compound and its contribution to its overall pharmacological profile.
Conclusion
This compound is a highly potent inhibitor of the serotonin transporter, with a binding affinity in the sub-nanomolar range. Its mechanism of action involves the direct blockade of SERT, leading to an increase in synaptic serotonin levels. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its binding properties. Understanding the precise molecular interactions and downstream signaling effects of this compound will be crucial for the continued development of novel and effective therapeutics targeting the serotonergic system.
References
- 1. A Dualistic Conformational Response to Substrate Binding in the Human Serotonin Transporter Reveals a High Affinity State for Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. courses.edx.org [courses.edx.org]
- 3. Substrate and Inhibitor-Specific Conformational Changes in the Human Serotonin Transporter Revealed by Voltage-Clamp Fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
Sert-IN-2: A Technical Whitepaper on its Effects on Serotonergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sert-IN-2, also designated as DH4, is a novel and potent serotonin transporter (SERT) inhibitor with significant potential as an antidepressant agent. Developed through a rational design approach aimed at improving the bioavailability of existing serotonergic drugs, this compound exhibits high in vitro potency, excellent in vivo bioavailability, and the ability to engage its target in the central nervous system. This technical guide provides a comprehensive overview of the currently available data on this compound, focusing on its mechanism of action, its effects on serotonergic pathways, and the experimental findings that underscore its therapeutic promise. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin (5-HT) from the synaptic cleft into presynaptic neurons. As such, it is a primary target for a major class of antidepressant medications, the selective serotonin reuptake inhibitors (SSRIs). By blocking SERT, these drugs increase the extracellular concentration of serotonin, thereby enhancing serotonergic signaling. This compound has emerged from a research program focused on overcoming the limitations of existing SERT inhibitors, specifically by optimizing pharmacokinetic properties such as oral bioavailability. This document synthesizes the published findings on this compound to serve as a technical resource for the scientific community.
Mechanism of Action and In Vitro Potency
This compound functions as a highly potent inhibitor of the serotonin transporter. The primary mechanism of action is the blockade of serotonin reuptake, leading to an accumulation of serotonin in the synaptic cleft and subsequent enhancement of serotonergic neurotransmission.
Quantitative Data: In Vitro Inhibition
The inhibitory activity of this compound on the serotonin transporter has been quantified, demonstrating its high potency.
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | SERT | In vitro inhibition | 0.58 | [1] |
Table 1: In vitro inhibitory potency of this compound against the serotonin transporter.
In Vivo Pharmacokinetics and Brain Penetration
A key feature of this compound is its excellent oral bioavailability, a significant improvement over parent compounds. Furthermore, its ability to cross the blood-brain barrier is essential for its therapeutic action as an antidepressant.
Quantitative Data: Pharmacokinetics
| Compound | Species | Administration | Bioavailability (%) | Blood-Brain Barrier Penetration | Reference |
| This compound | Rat | Oral | 83.28 | Yes | [1] |
Table 2: In vivo pharmacokinetic properties of this compound in rats.
In Vivo Effects on Serotonergic Pathways
In vivo studies have confirmed that this compound engages the serotonin transporter in the brain and produces downstream effects consistent with the enhancement of serotonergic signaling.
Inhibition of Serotonin Uptake in the Hypothalamus
This compound has been shown to inhibit the reuptake of serotonin in the rat hypothalamus, a brain region involved in the regulation of mood and stress. This provides direct evidence of its target engagement in the central nervous system.
Antagonism of p-Chloroamphetamine (PCA)-Induced Serotonin Depletion
p-Chloroamphetamine (PCA) is a compound that causes a rapid and significant depletion of serotonin from nerve terminals. Pre-treatment with a SERT inhibitor can block this effect. This compound has been demonstrated to potently antagonize PCA-induced serotonin depletion in the rat hypothalamus, further confirming its in vivo activity at the serotonin transporter.[1]
Antidepressant-like Activity
In preclinical models of depression, this compound has shown efficacy. Specifically, it has demonstrated antidepressant-like effects in the forced swimming test (FST) in rats, a widely used behavioral assay to screen for potential antidepressant drugs.
Experimental Protocols
While the primary research article by Wang et al. (2023) was identified, the detailed experimental protocols were not available in the public domain at the time of this review. The following are generalized descriptions of the types of assays likely employed, based on standard practices in the field.
In Vitro SERT Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the serotonin transporter.
-
Methodology: A common method involves using cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT). These cells are incubated with a radiolabeled substrate of SERT, such as [3H]5-HT (tritiated serotonin), in the presence of varying concentrations of the test compound (this compound). The amount of radioactivity taken up by the cells is measured, and the concentration of this compound that inhibits 50% of the specific uptake is calculated as the IC50 value.
In Vivo Pharmacokinetic Study (General Protocol)
-
Objective: To determine the oral bioavailability of this compound.
-
Methodology: Rats are administered this compound via both intravenous (IV) and oral (PO) routes in separate groups. Blood samples are collected at various time points after administration. The concentration of this compound in the plasma is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The area under the plasma concentration-time curve (AUC) is calculated for both routes of administration. Bioavailability is then determined using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Blood-Brain Barrier Penetration Assay (General Protocol)
-
Objective: To assess the ability of this compound to cross the blood-brain barrier.
-
Methodology: Following systemic administration of this compound to rats, both blood and brain tissue are collected at a specific time point. The concentration of the compound in both plasma and brain homogenate is determined by LC-MS. The brain-to-plasma concentration ratio is then calculated to provide an indication of blood-brain barrier penetration.
PCA-Induced 5-HT Depletion Study (General Protocol)
-
Objective: To evaluate the in vivo efficacy of this compound in blocking the effects of PCA on serotonin levels.
-
Methodology: One group of rats is pre-treated with this compound, while a control group receives a vehicle. Subsequently, both groups are administered PCA. After a set period, the animals are euthanized, and the hypothalamus is dissected. The concentration of serotonin (5-HT) in the hypothalamic tissue is measured, typically by high-performance liquid chromatography with electrochemical detection (HPLC-ED). The degree to which this compound prevents the PCA-induced reduction in 5-HT levels is then determined.
Forced Swimming Test (FST) (General Protocol)
-
Objective: To assess the antidepressant-like effects of this compound.
-
Methodology: Rats are individually placed in a cylinder of water from which they cannot escape. The duration of immobility, a behavioral proxy for despair, is recorded over a set period. Animals are treated with either this compound or a vehicle prior to the test. A significant reduction in immobility time in the this compound treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on the serotonergic synapse.
Caption: Experimental workflow for the Forced Swimming Test (FST).
Conclusion
This compound is a promising new chemical entity that demonstrates high potency for the serotonin transporter and a favorable pharmacokinetic profile. The available in vivo data strongly support its ability to modulate the serotonergic system in the brain and exert antidepressant-like effects. Further research, including detailed selectivity profiling against other neurotransmitter transporters and receptors, as well as long-term efficacy and safety studies, will be crucial in fully elucidating the therapeutic potential of this compound for the treatment of major depressive disorder and other conditions linked to serotonergic dysfunction. This technical guide provides a foundational summary of the current knowledge on this compound for the scientific and drug development communities.
References
Preclinical Profile of Sert-IN-2: A Novel Serotonin Transporter Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sert-IN-2, also known as DH4, is a novel and potent inhibitor of the serotonin transporter (SERT) that has demonstrated promising antidepressant-like effects in preclinical studies. Developed through a strategy of identifying and replacing non-bioavailable substructures in existing SERT inhibitors like vilazodone, this compound exhibits high potency and significantly improved oral bioavailability.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacological properties, and detailed experimental protocols to facilitate further research and development.
Mechanism of Action
This compound exerts its pharmacological effects by binding to the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons. By inhibiting this reuptake process, this compound increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. This mechanism is the cornerstone of treatment for major depressive disorder and other mood disorders.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Potency
| Parameter | Value | Species/System |
| IC₅₀ (SERT Inhibition) | 0.58 nM | Not Specified |
| Data sourced from MedChemExpress and confirmed in primary literature.[4] |
Table 2: In Vivo Pharmacokinetics
| Species | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | AUC₀-t (ng·h/mL) | T₁/₂ (h) | Bioavailability (F%) |
| Rat | IV | 1 | 193 | 1340 | 7.53 | N/A |
| Rat | PO | 2.5 | 180 | 2790 | 7.28 | 83.28% |
| Dog | IV | 1 | 520 | 2820 | 4.39 | N/A |
| Dog | PO | 5 | 794 | 7540 | 16.4 | 53.5% |
| Pharmacokinetic parameters as reported by MedChemExpress.[4] |
Table 3: In Vivo Pharmacodynamics and Efficacy
| Species | Model | Dose (mg/kg) | Route | Key Findings |
| Rat | p-Chloroamphetamine (PCA)-induced 5-HT Depletion | 1-10 | i.p. | Potently antagonized PCA-induced depletion of 5-HT in the hypothalamus. |
| Rat | Forced Swimming Test (FST) | 1-10 | i.v. | Dose-dependent reduction in immobility time, indicating antidepressant-like effect. |
| Rat | Blood-Brain Barrier Penetration | 10 | i.p. | Confirmed to cross the blood-brain barrier. |
| Summary of in vivo efficacy studies.[4] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
SERT Inhibition Assay (In Vitro)
The in vitro potency of this compound was determined by its ability to inhibit the reuptake of serotonin via the serotonin transporter. While the specific details of the assay for this compound are not publicly available, a general protocol for such an assay is as follows:
-
Cell Culture: Stably express human SERT (hSERT) in a suitable cell line (e.g., HEK293 cells).
-
Compound Preparation: Prepare a dilution series of this compound in an appropriate buffer.
-
Assay Procedure:
-
Plate the hSERT-expressing cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Initiate serotonin uptake by adding a solution containing a known concentration of radiolabeled serotonin (e.g., [³H]-5-HT).
-
Incubate for a defined period at 37°C to allow for serotonin uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of incorporated radiolabeled serotonin using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of serotonin uptake for each concentration of this compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Pharmacokinetic Studies in Rats and Dogs
Pharmacokinetic profiles of this compound were evaluated following both intravenous (IV) and oral (PO) administration.
-
Animal Models: Male Sprague-Dawley rats and Beagle dogs.
-
Drug Administration:
-
IV: Administer this compound as a single bolus injection into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).
-
PO: Administer this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing from a cannulated artery or vein.
-
Plasma Analysis:
-
Process blood samples to obtain plasma.
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters including Cₘₐₓ, AUC, T₁/₂, and oral bioavailability (F%).
Forced Swimming Test (FST) in Rats
The antidepressant-like activity of this compound was assessed using the forced swimming test.
-
Animal Model: Male Sprague-Dawley rats.
-
Apparatus: A cylindrical tank filled with water (23-25°C) to a depth that prevents the rat from touching the bottom or escaping.
-
Procedure:
-
Pre-test session: On the first day, place each rat in the water tank for a 15-minute adaptation session.
-
Test session: 24 hours after the pre-test, administer this compound or vehicle control intravenously. Following a predetermined pretreatment time, place the rats back into the water tank for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility (the time the rat spends floating with only minimal movements necessary to keep its head above water).
-
-
Data Analysis: Compare the immobility time between the this compound treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Mechanism of action of this compound in the synapse.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound (DH4) is a highly potent serotonin transporter inhibitor with excellent oral bioavailability in preclinical species.[1][2][4] Its demonstrated ability to cross the blood-brain barrier and exert antidepressant-like effects in established animal models positions it as a promising candidate for further development as a treatment for major depressive disorder. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in advancing the study of this novel compound.
References
Sert-IN-2: A Technical Guide for CNS Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sert-IN-2 has emerged as a potent and selective tool compound for the investigation of the serotonin transporter (SERT) in the central nervous system (CNS). As a high-affinity inhibitor of SERT, this compound offers researchers a valuable instrument to probe the physiological and pathological roles of serotonergic neurotransmission. Its favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier and high oral bioavailability, makes it suitable for a range of in vitro and in vivo studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and associated signaling pathways, to facilitate its effective use in CNS research.
Mechanism of Action
This compound is a potent inhibitor of the serotonin transporter (SERT), with a high affinity for the transporter protein.[1] By binding to SERT, this compound blocks the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron. This inhibition leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic signaling. The primary mechanism of action of this compound is its high-affinity binding to SERT, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a basis for experimental design and interpretation.
In Vitro Activity
| Parameter | Value | Species/System | Reference |
| IC50 (SERT Inhibition) | 0.58 nM | Not Specified | [1] |
In Vivo Pharmacokinetics
| Parameter | Value | Species | Dosing Route & Dose | Reference |
| Oral Bioavailability | 83.28% | Rat | Not Specified | [1] |
| Plasma Exposure | High | Rat, Dog | 2.5 mg/kg and 5 mg/kg, p.o. | [1] |
| Blood-Brain Barrier Penetration | Yes | Rat | 10 mg/kg, i.p. | [1] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and clearance have not been publicly reported and would likely be found in the primary research article.
In Vivo Efficacy
| Experimental Model | Effect | Species | Dosing Route & Dose | Reference |
| p-Chloroamphetamine (PCA)-induced 5-HT Depletion | Potent antagonism | Rat | 1-10 mg/kg, i.p. | [1] |
| Forced Swim Test (FST) | Dose-dependent reduction in immobility time | Rat | 1-10 mg/kg, i.v. | [1] |
Note: Specific quantitative data from these in vivo studies, such as the percentage of 5-HT depletion antagonized or the mean immobility times at different doses, are not publicly available in the summarized sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key experiments cited for this compound, based on standard laboratory practices. The specific parameters used in the primary research on this compound may vary.
In Vitro SERT Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to the serotonin transporter.
Materials:
-
HEK293 cells stably expressing human SERT
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand (e.g., [³H]-Citalopram or a similar high-affinity SERT ligand)
-
This compound or other test compounds
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Harvest HEK293-hSERT cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known SERT inhibitor).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
Forced Swim Test (FST) in Rats
The FST is a widely used behavioral assay to screen for antidepressant-like activity.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Cylindrical swim tank (e.g., 40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm
-
This compound and vehicle control
-
Video recording and analysis software
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (Day 1): Place each rat individually into the swim tank for a 15-minute session. This initial exposure to the inescapable stressor induces a state of behavioral despair. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Drug Administration (Day 2): Administer this compound or vehicle to the rats via the desired route (e.g., intravenous injection). The timing of administration before the test session should be based on the pharmacokinetic profile of the compound (e.g., 30-60 minutes before the test).
-
Test Session (Day 2): Place the rats back into the swim tank for a 5-minute test session. Record the entire session using a video camera.
-
Behavioral Scoring: An observer, blind to the treatment groups, should score the duration of immobility during the 5-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the rat making only small movements to keep its head above water.
-
Data Analysis: Compare the mean duration of immobility between the this compound treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
p-Chloroamphetamine (PCA)-Induced 5-HT Depletion
This neurochemical assay assesses the in vivo ability of a compound to block the serotonin-releasing and neurotoxic effects of PCA, which are dependent on SERT.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound and vehicle control
-
p-Chloroamphetamine (PCA)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Drug Pre-treatment: Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection).
-
PCA Administration: After a pre-determined time following this compound administration (e.g., 30-60 minutes), administer PCA (e.g., 5-10 mg/kg, i.p.).
-
Tissue Collection: At a specified time after PCA administration (e.g., 24 hours or 7 days), euthanize the rats and dissect the hypothalamus.
-
Neurochemical Analysis: Homogenize the hypothalamic tissue in an appropriate buffer. Analyze the concentration of 5-HT and its metabolite, 5-HIAA, in the tissue homogenates using HPLC with electrochemical detection.
-
Data Analysis: Compare the levels of 5-HT and 5-HIAA in the this compound pre-treated groups to the group that received vehicle followed by PCA. An attenuation of the PCA-induced reduction in 5-HT levels indicates that this compound is effectively blocking SERT in vivo.
Signaling Pathways and Experimental Workflows
The inhibition of SERT by this compound leads to an increase in synaptic serotonin levels, which in turn modulates downstream signaling pathways implicated in mood regulation and neuroplasticity. Key among these are the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) signaling pathways.
SERT Inhibition and Downstream Signaling
Caption: Downstream signaling cascade following SERT inhibition by this compound.
Experimental Workflow for In Vivo CNS Studies
Caption: General workflow for in vivo CNS studies using this compound.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the serotonin transporter in the CNS. Its high potency, selectivity, and favorable pharmacokinetic properties make it a superior choice for a variety of experimental paradigms. This guide provides a foundational understanding of this compound's characteristics and methodologies for its use. For more detailed information, researchers are encouraged to consult the primary literature, particularly the work by Wang et al. (2023), which is the seminal publication on this compound. As with any potent pharmacological agent, careful experimental design and dose-response studies are essential for obtaining robust and interpretable results.
References
In-depth Technical Guide: Exploring the Antidepressant Properties of Sert-IN-2
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Sufficient quantitative data and specific experimental results for the novel compound Sert-IN-2 are not publicly available at this time to construct a comprehensive technical whitepaper as requested. This document serves as a foundational guide, outlining the known antidepressant-related properties of this compound and providing detailed, generalized experimental protocols relevant to its preliminary characterization. The quantitative data tables remain unpopulated pending the public release of specific experimental findings for this compound.
Introduction
This compound is a novel compound identified as a potent inhibitor of the serotonin transporter (SERT).[1] As the primary mechanism for clearing serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, SERT is a critical target in the pharmacological management of major depressive disorder and other mood disorders. By blocking serotonin reuptake, this compound is presumed to increase the concentration and duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. Preclinical evidence suggests that this compound possesses promising antidepressant-like efficacy, crosses the blood-brain barrier, and exhibits good bioavailability in rats.[1] This guide provides an overview of the available data on this compound and details the standard experimental methodologies used to characterize such compounds.
Mechanism of Action
This compound's primary mechanism of action is the potent inhibition of the serotonin transporter (SERT).[1] This action is characteristic of the selective serotonin reuptake inhibitor (SSRI) class of antidepressants. The inhibition of SERT leads to an accumulation of serotonin in the synaptic cleft, which is hypothesized to correct the serotonergic deficits associated with depression.
Visualization of the Core Mechanism
The following diagram illustrates the fundamental mechanism of SERT inhibition.
Caption: Inhibition of Serotonin Reuptake by this compound.
Quantitative Data
A comprehensive understanding of a drug candidate's profile requires robust quantitative data. The following tables are structured to present key in vitro and in vivo findings for this compound. Note: These tables are currently unpopulated due to the lack of publicly available data for this compound.
In Vitro Binding Affinity and Selectivity
This table is intended to summarize the binding affinity of this compound for the human serotonin transporter (hSERT) and its selectivity over the dopamine transporter (DAT) and norepinephrine transporter (NET).
| Target | IC50 (nM) | Ki (nM) | Selectivity Ratio (Ki DAT/Ki SERT) | Selectivity Ratio (Ki NET/Ki SERT) |
| hSERT | 0.58[1] | Data not available | Data not available | Data not available |
| hDAT | Data not available | Data not available | - | - |
| hNET | Data not available | Data not available | - | - |
In Vivo Antidepressant-Like Efficacy: Forced Swim Test (FST) in Rats
This table is designed to present the dose-dependent effects of this compound on immobility time in the rat forced swim test, a common behavioral assay for antidepressant efficacy.
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Reduction in Immobility vs. Vehicle |
| Vehicle | - | Data not available | - |
| This compound | 1 | Data not available | Data not available |
| This compound | 3 | Data not available | Data not available |
| This compound | 10 | Data not available | Data not available |
In Vivo Target Engagement: Antagonism of p-Chloroamphetamine (PCA)-Induced 5-HT Depletion
This table is structured to show the ability of this compound to block the depletion of serotonin in the rat hypothalamus induced by p-chloroamphetamine (PCA), providing an in vivo measure of SERT occupancy.
| Treatment Group | Dose (mg/kg, i.p.) | Hypothalamic 5-HT Level (ng/g tissue) | % Antagonism of PCA Effect |
| Vehicle | - | Data not available | - |
| PCA | - | Data not available | - |
| This compound + PCA | 1 | Data not available | Data not available |
| This compound + PCA | 3 | Data not available | Data not available |
| This compound + PCA | 10 | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments relevant to the characterization of this compound's antidepressant properties.
Serotonin Transporter (SERT) Inhibition Assay
Objective: To determine the in vitro potency of this compound to inhibit serotonin reuptake at the human serotonin transporter.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing hSERT.
-
[³H]Serotonin (radioligand).
-
This compound and reference compounds.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Maintain HEK293-hSERT cells in appropriate culture medium and conditions.
-
Assay Preparation: On the day of the assay, harvest the cells and resuspend them in assay buffer to a predetermined concentration.
-
Compound Dilution: Prepare serial dilutions of this compound and reference compounds in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell suspension, varying concentrations of the test compound (or vehicle), and a fixed concentration of [³H]serotonin.
-
Reaction: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for serotonin uptake.
-
Termination: Terminate the uptake by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]serotonin uptake (IC50 value) by non-linear regression analysis of the concentration-response data.
Forced Swim Test (FST) in Rats
Objective: To assess the antidepressant-like activity of this compound in a behavioral model of depression.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
A cylindrical container (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
This compound and vehicle for injection (e.g., saline with a small percentage of a solubilizing agent).
-
Video recording equipment.
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least one hour before the experiment.
-
Pre-test Session (Day 1): Place each rat individually into the water cylinder for a 15-minute swim session. This session induces a state of behavioral despair. After 15 minutes, remove the rats, dry them, and return them to their home cages.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at specified time points before the test session (e.g., 24, 5, and 1 hour before the test).
-
Test Session (Day 2): 24 hours after the pre-test, place the rats back into the water cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the entire 5-minute session. An observer, blind to the treatment conditions, scores the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).
-
Data Analysis: Compare the immobility times between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Antagonism of p-Chloroamphetamine (PCA)-Induced 5-HT Depletion
Objective: To determine the in vivo potency of this compound to block the serotonin-depleting effects of PCA, as a measure of SERT occupancy.
Materials:
-
Male Sprague-Dawley rats.
-
This compound, PCA, and vehicle solutions.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Reagents for tissue homogenization and 5-HT extraction.
Procedure:
-
Drug Pre-treatment: Administer this compound or vehicle (i.p.) at various doses.
-
PCA Administration: After a specified pre-treatment time (e.g., 30-60 minutes), administer PCA (e.g., 5-10 mg/kg, i.p.) to all animals except a vehicle control group.
-
Tissue Collection: At a predetermined time after PCA administration (e.g., 4 hours or 24 hours), euthanize the rats and dissect the hypothalamus.
-
Neurochemical Analysis: Homogenize the hypothalamic tissue and measure the concentration of 5-HT using HPLC with electrochemical detection.
-
Data Analysis: Compare the hypothalamic 5-HT levels in the different treatment groups. Calculate the percentage antagonism of the PCA-induced depletion by this compound at each dose.
Potential Downstream Signaling Pathways
While specific data for this compound is not available, SERT inhibitors are known to modulate several downstream signaling cascades that are implicated in the pathophysiology of depression.
cAMP/PKA/CREB/BDNF Pathway
Chronic administration of SSRIs is believed to lead to an increase in cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of various genes, including brain-derived neurotrophic factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity.
Caption: Putative Downstream Signaling of this compound.
Conclusion and Future Directions
This compound is a potent SERT inhibitor with demonstrated preclinical antidepressant-like properties. Its high in vitro potency and in vivo efficacy in initial models suggest it is a promising candidate for further development. To fully elucidate its therapeutic potential, future research should focus on:
-
Comprehensive Selectivity Profiling: Determining the binding affinities (Ki) of this compound for a wide range of receptors and transporters to confirm its selectivity and predict potential off-target effects.
-
Detailed In Vivo Pharmacology: Conducting dose-response studies in a broader range of animal models of depression and anxiety.
-
Investigation of Downstream Signaling: Elucidating the specific molecular pathways modulated by this compound in relevant brain regions to confirm its mechanism of action and identify novel biomarkers of response.
-
Pharmacokinetic and Toxicological Studies: Thoroughly characterizing the absorption, distribution, metabolism, excretion, and safety profile of this compound.
The generation and publication of these critical datasets will be essential for advancing this compound through the drug development pipeline and ultimately assessing its clinical utility in the treatment of depressive disorders.
References
Methodological & Application
Application Notes and Protocols for Sert-IN-2 in Cultured Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sert-IN-2 is a highly potent and selective inhibitor of the serotonin transporter (SERT), with a reported half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. Its ability to block the reuptake of serotonin in the synaptic cleft makes it a valuable tool for studying the role of the serotonergic system in neuronal function and a potential candidate for the development of novel therapeutics for mood disorders and other neurological conditions. These application notes provide detailed protocols for the use of this compound in cultured neuronal cells, including recommendations for determining optimal concentrations, assessing its effects on neuronal viability and serotonin reuptake, and investigating its impact on downstream signaling pathways.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Serotonin Transporter (SERT) | [1] |
| IC50 | 0.58 nM | [1] |
| Molecular Weight | 458.51 g/mol | [1] |
| Formula | C26H24F2N6 | [1] |
| Solubility | DMSO (up to 200 mg/mL) | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Neuronal Cell Assays
| Assay Type | Recommended Starting Concentration Range | Rationale |
| Serotonin Reuptake Inhibition Assay | 0.1 nM - 100 nM | To capture the full inhibitory dose-response curve around the IC50 of 0.58 nM. |
| Neuronal Viability/Toxicity Assay | 1 nM - 10 µM | To assess potential cytotoxic effects at concentrations significantly higher than the effective inhibitory concentration. |
| Signaling Pathway Analysis | 1 nM - 1 µM | To investigate downstream effects at concentrations that effectively inhibit SERT without inducing significant cytotoxicity. |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 4.585 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for up to 6 months.
Culturing Primary Neuronal Cells
This protocol provides a general guideline for the culture of primary cortical neurons. Specific details may need to be optimized based on the neuronal cell type and experimental requirements.
Materials:
-
Neuronal cell culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or other appropriate coating substrate
-
Tissue culture plates or coverslips
-
Primary neuronal cells (e.g., from embryonic rodent brain tissue)
Protocol:
-
Coat tissue culture plates or coverslips with an appropriate substrate (e.g., 50 µg/mL poly-D-lysine in sterile water) for at least 1 hour at 37°C.
-
Rinse the coated surfaces three times with sterile water and allow them to dry completely.
-
Isolate primary neurons from the desired brain region of embryonic rodents using established protocols.
-
Plate the dissociated neurons at the desired density in pre-warmed neuronal cell culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Perform partial media changes every 2-3 days.
Serotonin Reuptake Inhibition Assay
This assay measures the ability of this compound to inhibit the uptake of radiolabeled serotonin into cultured neurons.
Materials:
-
Cultured primary neurons or a suitable neuronal cell line expressing SERT
-
[3H]-Serotonin (5-hydroxytryptamine)
-
Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer
-
This compound working solutions (prepared by diluting the stock solution in assay buffer)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Protocol:
-
Plate neurons in a 24-well or 48-well plate and culture until mature (typically 7-14 days in vitro).
-
On the day of the assay, gently wash the cells twice with pre-warmed KRH buffer.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle (DMSO) in KRH buffer for 15-30 minutes at 37°C.
-
Initiate the uptake reaction by adding [3H]-Serotonin to a final concentration of 10-20 nM.
-
Incubate for 10-20 minutes at 37°C. To determine non-specific uptake, include a set of wells with a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake and determine the IC50 of this compound.
Neuronal Viability and Toxicity Assay
This protocol uses the MTT assay to assess the effect of this compound on the metabolic activity of cultured neurons as an indicator of cell viability.
Materials:
-
Cultured neuronal cells
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Protocol:
-
Plate neurons in a 96-well plate at an appropriate density.
-
After allowing the cells to adhere and mature, treat them with a range of this compound concentrations (e.g., 1 nM to 10 µM) or vehicle for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a 96-well plate reader.
-
Express the results as a percentage of the vehicle-treated control to determine the effect of this compound on cell viability.
Signaling Pathway Analysis
Inhibition of SERT by this compound is expected to increase extracellular serotonin levels, leading to the activation of postsynaptic serotonin receptors and their downstream signaling cascades. A key pathway involves the activation of G-protein coupled serotonin receptors, leading to the modulation of adenylyl cyclase, changes in cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein), which in turn promotes the expression of target genes, including Brain-Derived Neurotrophic Factor (BDNF).[1][2]
Visualizations
Caption: this compound signaling pathway in neuronal cells.
Caption: General experimental workflow for using this compound.
References
Application Notes and Protocols for Sert-IN-2 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Sert-IN-2, a potent and selective serotonin transporter (SERT) inhibitor, for use in rodent behavioral studies. The provided methodologies are designed to assist in the evaluation of the antidepressant and anxiolytic potential of this compound.
Introduction
This compound is a powerful inhibitor of the serotonin transporter (SERT), with a reported IC50 of 0.58 nM.[1] By blocking the reuptake of serotonin from the synaptic cleft, this compound increases the extracellular concentration of this neurotransmitter, thereby enhancing serotonergic signaling. This mechanism is the basis for its potential as an antidepressant agent. Preclinical studies have demonstrated that this compound possesses good oral bioavailability in rats (83.28%) and is capable of crossing the blood-brain barrier, a critical characteristic for centrally acting drugs.[1]
Data Presentation
The following table summarizes the available quantitative data for this compound administration in rodent studies.
| Parameter | Species | Dosage Range | Route of Administration | Observed Effect | Reference |
| Antidepressant-like Effect | Rat | 1-10 mg/kg | Intravenous (i.v.) | Dose-dependent reduction in immobility time in the Forced Swim Test. | [1] |
| SERT Occupancy/Activity | Rat | 1-10 mg/kg | Intraperitoneal (i.p.) | Inhibition of serotonin uptake and antagonism of p-chloroamphetamine (PCA)-induced 5-HT depletion in the hypothalamus. | [1] |
| Pharmacokinetics | Rat, Dog | 2.5 mg/kg, 5 mg/kg | Oral (p.o.) | High plasma exposure and good oral bioavailability. | [1] |
Signaling Pathway
This compound exerts its effects by directly inhibiting the serotonin transporter (SERT). This transporter is responsible for the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron, which terminates the neurotransmitter's signal. By blocking SERT, this compound leads to an accumulation of serotonin in the synapse, enhancing and prolonging its action on postsynaptic receptors.
Caption: this compound blocks the reuptake of serotonin by inhibiting the SERT protein.
Experimental Protocols
Detailed methodologies for key behavioral assays to evaluate the effects of this compound are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to screen for potential antidepressant drugs. The test is based on the assumption that an animal will cease attempts to escape an aversive stimulus (being in water) and become immobile, a state that can be reversed by antidepressant treatment.[2]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
Transparent cylindrical containers (e.g., 25 cm tall, 10 cm in diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Stopwatch
Procedure:
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.v. or i.p.) or vehicle to the rodents. The timing of administration should be consistent and based on the expected peak plasma concentration of the compound. For acute studies, administration 30-60 minutes prior to testing is common.
-
Test Apparatus: Fill the cylindrical containers with water to a depth of approximately 15 cm, ensuring the animal cannot touch the bottom with its tail or paws. The water temperature should be maintained at 23-25°C.[3]
-
Test Session: Gently place each animal into its individual cylinder. The total duration of the test is typically 6 minutes.[4]
-
Behavioral Scoring: The primary behavior scored is immobility, defined as the lack of movement other than that necessary to keep the head above water. Scoring is typically performed during the last 4 minutes of the 6-minute test.[4] A decrease in immobility time is indicative of an antidepressant-like effect.
Caption: Workflow for the Forced Swim Test.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral assay for screening potential antidepressant compounds in mice. The test is based on the principle that when subjected to the inescapable stress of being suspended by its tail, a mouse will develop an immobile posture. Antidepressant treatment can reduce the duration of this immobility.[5][6]
Materials:
-
This compound
-
Vehicle
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment
-
Stopwatch
Procedure:
-
Drug Administration: Administer this compound or vehicle to the mice as described for the FST.
-
Suspension: Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip. Suspend the mouse by its tail from the horizontal bar. The mouse's body should be approximately 20-25 cm above the surface.[7]
-
Test Session: The test duration is typically 6 minutes.[6]
-
Behavioral Scoring: The total time the mouse remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. A decrease in immobility time suggests an antidepressant-like effect.
Caption: Workflow for the Tail Suspension Test.
Novelty-Suppressed Feeding Test (NSFT)
The Novelty-Suppressed Feeding Test is used to assess anxiety-like behavior and is sensitive to chronic, but not acute, antidepressant treatment.[8][9] The test is based on the conflict between the drive to eat after a period of food deprivation and the anxiety associated with being in a novel and brightly lit environment.
Materials:
-
This compound
-
Vehicle
-
Open-field arena (e.g., 50 x 50 cm)
-
A small, familiar food pellet
-
Stopwatch
Procedure:
-
Food Deprivation: Food deprive the rodents for 24 hours prior to the test to increase their motivation to eat.[1][10]
-
Drug Administration: For chronic studies, administer this compound or vehicle daily for a predetermined period (e.g., 14-21 days). The final dose should be administered on the day of testing.
-
Test Arena: Place a single food pellet in the center of the brightly lit open-field arena.
-
Test Session: Place the animal in a corner of the arena and start the stopwatch.
-
Behavioral Scoring: Record the latency to begin eating the food pellet. A longer latency to eat is interpreted as increased anxiety-like behavior. Anxiolytic or chronic antidepressant treatment is expected to decrease this latency. The test is typically stopped after a maximum of 10 minutes.[10]
Caption: Workflow for the Novelty-Suppressed Feeding Test.
Routes of Administration
The choice of administration route depends on the specific experimental design and the desired pharmacokinetic profile.
-
Intravenous (i.v.): Provides immediate and complete bioavailability. Injections are typically made into the lateral tail vein.[11]
-
Intraperitoneal (i.p.): A common route for systemic administration in rodents, offering rapid absorption.[12] Injections are made into the lower abdominal cavity.
-
Oral (p.o.): Can be administered via gavage to ensure accurate dosing.[13] This route is often preferred for studies mimicking human drug administration.
-
Subcutaneous (s.c.): Involves injection into the loose skin on the back of the neck, providing a slower and more sustained release compared to i.v. or i.p. routes.[11]
Vehicle Selection
This compound is a chemical compound that may require a specific vehicle for solubilization and administration. Common vehicles for in vivo rodent studies include:
-
Sterile saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
0.5% or 1% Methylcellulose in water
-
A mixture of DMSO, Tween 80, and saline. The concentration of DMSO should be kept to a minimum to avoid potential toxicity.
It is crucial to conduct vehicle-controlled studies to ensure that any observed behavioral effects are due to the compound and not the vehicle itself. The solubility and stability of this compound in the chosen vehicle should be confirmed prior to in vivo administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. SERTM2: a neuroactive player in the world of micropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. Rodent models of treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Selective Serotonin Reuptake Inhibitors on Depression-Like Behavior in a Laser-Induced Shock Wave Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Dynamic extracellular vestibule of human SERT: Unveiling druggable potential with high-affinity allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. pnas.org [pnas.org]
- 12. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
Sert-IN-2 Preparation for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and intraperitoneal (IP) administration of Sert-IN-2, a potent and selective serotonin reuptake transporter (SERT) inhibitor. The information is intended to guide researchers in designing and executing in vivo studies to investigate the pharmacological effects of this compound.
Compound Information
This compound is a high-affinity inhibitor of the serotonin transporter, demonstrating potential for in vivo applications due to its ability to cross the blood-brain barrier.[1] Its primary mechanism of action is the blockade of serotonin reuptake into presynaptic neurons, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.
Physicochemical Properties
| Property | Value | Reference |
| IC50 (SERT) | 0.58 nM | [1] |
| Bioavailability (Rat) | 83.28% | [1] |
| Blood-Brain Barrier Permeability | Permeable | [1] |
Solubility
This compound is sparingly soluble in aqueous solutions. For in vivo applications, a suitable vehicle is required to ensure complete dissolution and bioavailability. The following table summarizes a recommended solvent system.
| Solvent Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
This formulation has been shown to achieve a clear solution with a this compound concentration of at least 5 mg/mL.[1]
Experimental Protocols
Preparation of this compound Formulation for Intraperitoneal Injection
This protocol details the preparation of a 1 mg/mL stock solution of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge recommended for mice)[2][3]
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the final formulation needed based on the number of animals and the desired dose.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add the calculated volume of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if precipitation occurs.[1]
-
Add PEG300: Add the calculated volume of PEG300 to the DMSO/Sert-IN-2 solution. Vortex until the solution is homogeneous.
-
Add Tween-80: Add the calculated volume of Tween-80 and vortex thoroughly.
-
Add Saline: Slowly add the calculated volume of sterile saline to the mixture while vortexing to prevent precipitation.
-
Final Mixing: Vortex the final solution for an additional 1-2 minutes to ensure homogeneity. The final solution should be clear.
-
Storage: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before use.
Intraperitoneal Injection Protocol in Mice
This protocol provides a step-by-step guide for the safe and effective intraperitoneal administration of the prepared this compound formulation to mice.
Recommended Dosage:
A dosage range of 1-10 mg/kg has been shown to be effective in rats for inhibiting serotonin uptake.[1] While a specific dose-response curve for this compound in mice has not been extensively published, a starting dose within this range is recommended, with subsequent dose optimization based on experimental outcomes.
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mouse to minimize stress.
-
Securely restrain the mouse by scruffing the neck and back skin to immobilize the head and body. The animal's abdomen should be facing upwards.[2]
-
-
Injection Site Identification:
-
Injection:
-
Use a new, sterile 25-27 gauge needle for each animal.[2][3]
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new one.[3]
-
Slowly inject the calculated volume of the this compound formulation. The maximum recommended injection volume for mice is 10 mL/kg.[3][4]
-
-
Post-Injection Monitoring:
-
Carefully return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its preparation and administration.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for Sert-IN-2 in Radioligand Binding Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sert-IN-2 is a potent inhibitor of the serotonin transporter (SERT), a key protein in the regulation of serotonergic signaling in the central nervous system. The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter's action. Due to its critical role in modulating serotonin levels, SERT is a primary target for the development of therapeutics for a range of psychiatric disorders, including depression and anxiety. This compound has demonstrated high affinity for SERT, making it a valuable tool for in vitro characterization of the transporter and for the screening and development of new drug candidates.
These application notes provide detailed protocols for the use of this compound in competitive radioligand binding assays to determine the binding affinity of test compounds for the serotonin transporter.
Data Presentation
The inhibitory potency of this compound has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the efficacy of a compound in inhibiting a specific biological or biochemical function.
| Compound | Target | Parameter | Value (nM) |
| This compound | SERT | IC50 | 0.58 |
Signaling Pathway and Mechanism of Action
The serotonin transporter plays a crucial role in the serotonergic synapse. The following diagram illustrates the signaling pathway and the inhibitory action of compounds like this compound.
Caption: Serotonin (5-HT) is released from the presynaptic neuron and binds to postsynaptic receptors. The serotonin transporter (SERT) terminates the signal by reuptake of 5-HT. This compound inhibits SERT, increasing synaptic 5-HT levels.
Experimental Protocols
A competitive radioligand binding assay is a robust method to determine the affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the target.[1][2] The following is a representative protocol for a filtration-based competitive radioligand binding assay to determine the Ki of a test compound for the serotonin transporter, using a suitable radioligand (e.g., [³H]-Citalopram or [¹²⁵I]-RTI-55) and membranes from cells expressing SERT.
Materials and Reagents:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human serotonin transporter (e.g., HEK293 or CHO cells).
-
Radioligand: A suitable high-affinity radioligand for SERT (e.g., [³H]-Citalopram, [¹²⁵I]-RTI-55). The concentration used should be at or below its Kd for SERT.[3]
-
This compound: For use as a reference compound.
-
Test Compounds: The unlabeled compounds for which the binding affinity is to be determined.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine or Paroxetine) to determine non-specific binding.[3]
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Experimental Workflow Diagram:
Caption: Experimental workflow for a competitive radioligand binding assay using a filtration method.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and this compound (as a reference) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the radioligand in the assay buffer to a final concentration at or below its Kd.
-
Thaw the SERT membrane preparation on ice and dilute to the desired concentration in the assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound.[3]
-
-
Assay Setup:
-
Set up the 96-well plate with triplicate wells for each condition:
-
Total Binding: Contains membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Contains membrane preparation, radioligand, and a saturating concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Test Compound: Contains membrane preparation, radioligand, and the desired concentration of the test compound.
-
-
-
Incubation:
-
To each well, add the components in the following order:
-
50 µL of assay buffer (for total binding) or non-specific inhibitor or test compound.
-
50 µL of the diluted radioligand.
-
100 µL of the diluted membrane preparation.
-
-
The final assay volume is 200 µL.
-
Incubate the plate at room temperature (or a specified temperature) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes). The incubation time should be optimized in preliminary kinetic experiments.[1]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve with variable slope) to determine the IC50 value of the test compound.
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[3]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for SERT. The Kd of the radioligand should be determined in separate saturation binding experiments.
-
-
-
By following this protocol, researchers can effectively utilize this compound as a reference compound and accurately determine the binding affinities of novel compounds for the serotonin transporter, facilitating the drug discovery and development process.
References
Sert-IN-2: A Powerful Tool for Investigating Serotonin Transporter Function in Platelets
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin transporter (SERT), a key protein in regulating serotonin (5-HT) homeostasis, is abundantly expressed on platelets, making them an excellent and accessible model for studying SERT function and pharmacology.[1][2] Platelets take up and store the majority of peripheral serotonin, which, upon release, plays a crucial role in hemostasis and thrombosis.[3][4] Dysregulation of platelet SERT function has been implicated in various cardiovascular and psychiatric disorders. Sert-IN-2 is a highly potent and selective inhibitor of SERT, offering researchers a valuable pharmacological tool to dissect the intricate roles of SERT in platelet physiology and pathology. This document provides detailed application notes and experimental protocols for utilizing this compound in platelet research.
This compound: A Profile
This compound is a potent inhibitor of the serotonin transporter. Its high affinity and selectivity make it a superior tool for specifically targeting SERT in complex biological systems like whole blood or platelet-rich plasma.
Table 1: Quantitative Data for this compound and Comparative SERT Inhibitors
| Compound | IC50 (nM) for SERT Inhibition | Notes |
| This compound | 0.58 | A highly potent and selective SERT inhibitor.[5] |
| S-Citalopram | ~4 | A commonly used selective serotonin reuptake inhibitor (SSRI).[6] |
| Paroxetine | ~1 | Another potent SSRI used in platelet studies. |
| Cocaine | ~660 | A non-selective monoamine transporter inhibitor.[7] |
Key Applications in Platelet Research
-
Elucidating the Role of SERT in Platelet Serotonin Uptake: Directly measure the inhibition of serotonin uptake into platelets to understand the kinetics and capacity of this process.
-
Investigating the Impact of SERT Inhibition on Platelet Aggregation: Assess how blocking serotonin uptake influences platelet aggregation in response to various agonists.[8]
-
Exploring SERT-Mediated Signaling Pathways: Dissect the downstream signaling cascades affected by SERT inhibition in platelets.
-
Screening for Novel Anti-platelet Therapies: Evaluate the potential of SERT inhibitors as anti-thrombotic agents.
Experimental Protocols
Protocol 1: Serotonin (5-HT) Uptake Assay in Human Platelets
This protocol details a radiometric assay to measure the uptake of serotonin into platelets and to determine the inhibitory potency of this compound.
Materials:
-
This compound
-
[³H]-Serotonin (5-Hydroxytryptamine)
-
Platelet-rich plasma (PRP) or washed platelets
-
Tyrode's buffer (pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Microcentrifuge tubes
-
Water bath
Procedure:
-
Platelet Preparation:
-
Obtain fresh human blood from healthy, drug-free donors in tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
To obtain washed platelets, further process the PRP by pelleting the platelets at a higher speed and resuspending them in Tyrode's buffer.
-
-
Inhibition Assay:
-
Pre-incubate aliquots of PRP or washed platelets with varying concentrations of this compound (e.g., from 0.01 nM to 1 µM) or vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-Serotonin (e.g., 10 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
To determine non-specific uptake, run parallel samples at 4°C or in the presence of a saturating concentration of a known SERT inhibitor (e.g., 10 µM S-Citalopram).
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly centrifuging the tubes in a microcentrifuge to pellet the platelets.
-
Aspirate the supernatant and wash the platelet pellet with ice-cold Tyrode's buffer.
-
Lyse the platelets and add a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific [³H]-Serotonin uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Diagram 1: Experimental Workflow for Serotonin Uptake Assay
Caption: Workflow for determining the inhibitory effect of this compound on serotonin uptake in platelets.
Protocol 2: Platelet Aggregation Assay
This protocol describes how to assess the effect of this compound on platelet aggregation using light transmission aggregometry.
Materials:
-
This compound
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
Light transmission aggregometer
Procedure:
-
Sample Preparation:
-
Prepare PRP and platelet-poor plasma (PPP) from fresh human blood. PPP is obtained by centrifuging the remaining blood after PRP separation at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP if necessary.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate PRP aliquots with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C in the aggregometer cuvettes with constant stirring.
-
Initiate aggregation by adding a platelet agonist (e.g., ADP at 5 µM, collagen at 2 µg/mL).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the maximum percentage of aggregation for each condition.
-
Compare the aggregation curves and maximal aggregation values between this compound treated samples and the vehicle control.
-
Determine if this compound potentiates or inhibits agonist-induced platelet aggregation.
-
Signaling Pathways
SERT inhibition by this compound is expected to primarily impact the availability of serotonin for uptake into platelets. This can have downstream effects on serotonin-dependent signaling pathways that modulate platelet function.
Diagram 2: SERT Function and Inhibition in Platelets
Caption: this compound blocks the uptake of extracellular serotonin into the platelet cytoplasm via SERT.
Diagram 3: Potential Downstream Effects of SERT Inhibition on Platelet Activation
Caption: Logical flow of how SERT inhibition by this compound may alter platelet aggregation.
Conclusion
This compound, with its nanomolar potency, represents a cutting-edge tool for the precise investigation of SERT function in platelets. The protocols and information provided herein offer a solid foundation for researchers to explore the multifaceted roles of serotonin transport in platelet biology, with potential implications for the development of novel therapeutic strategies for a range of human diseases. As with any potent pharmacological agent, careful dose-response studies are recommended to determine the optimal concentrations for specific experimental systems.
References
- 1. Platelet Serotonin Transporter Function Predicts Default-Mode Network Activity | PLOS One [journals.plos.org]
- 2. Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mechanism of uncompetitive inhibition of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel implications of lost serotonin transporter function on platelet biology [ir.vanderbilt.edu]
Application Notes and Protocols for High-Throughput Screening of Sert-IN-2, a Novel Serotonin Transporter Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission, playing a key role in the reuptake of serotonin from the synaptic cleft.[1] Its dysfunction is implicated in a variety of neuropsychiatric disorders, making it a prime target for therapeutic intervention. High-throughput screening (HTS) is an essential tool in the discovery of novel SERT inhibitors.[2] This document provides detailed application notes and protocols for the screening of "Sert-IN-2," a representative novel SERT inhibitor, in HTS formats. Two primary methodologies are presented: a fluorescence-based uptake assay and a radioligand-based uptake inhibition assay.
Mechanism of Action and Signaling Pathway
This compound is hypothesized to be a selective serotonin reuptake inhibitor (SSRI). Like other SSRIs, its primary mechanism of action is the blockade of the serotonin transporter. This inhibition leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic signaling. The downstream effects of enhanced serotonin signaling are complex and involve the modulation of various postsynaptic G-protein coupled receptors, which in turn regulate second messenger systems such as the cAMP-PKA-CREB pathway. Chronic administration of SSRIs can lead to adaptations in gene expression and neuroplasticity.
Below is a diagram illustrating the simplified signaling pathway affected by SERT inhibition.
High-Throughput Screening Assays for this compound
The following are two validated HTS methodologies for assessing the inhibitory activity of compounds like this compound on the serotonin transporter.
Fluorescence-Based SERT Uptake Assay
This assay utilizes a fluorescent substrate, such as ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide), which is a substrate for SERT. Inhibition of SERT by a test compound like this compound will prevent the uptake of ASP+ into cells, resulting in a decrease in intracellular fluorescence. This method is convenient, rapid, and avoids the use of radioactive materials.[3]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture Rat Basophilic Leukemia (RBL-2H3) cells, which endogenously express SERT, in appropriate media.
-
Seed cells into 96-well or 384-well black, clear-bottom microplates at a suitable density and allow them to adhere for 24 hours.
-
-
Compound Addition:
-
Prepare a dilution series of this compound and control compounds (e.g., a known SERT inhibitor like fluoxetine as a positive control, and DMSO as a negative control) in assay buffer.
-
Add the compounds to the wells containing the cells.
-
-
Pre-incubation:
-
Pre-incubate the plate for 10 minutes at room temperature to allow the compounds to interact with the transporters.
-
-
Substrate Addition:
-
Add the fluorescent substrate ASP+ to all wells at a final concentration optimized for the assay.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to allow for substrate uptake.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for ASP+.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radioligand-Based SERT Uptake Inhibition Assay
This classic method measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, typically [3H]serotonin ([3H]5-HT), into cells expressing SERT. Human choriocarcinoma (JAR) cells, which endogenously express high levels of SERT, are a suitable cell line for this assay.[4]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture JAR cells in the recommended medium.
-
Plate the cells in 96-well microplates and grow to confluence.
-
-
Compound and Radioligand Preparation:
-
Prepare serial dilutions of this compound and control compounds.
-
Prepare a working solution of [3H]5-HT in assay buffer.
-
-
Assay Procedure:
-
Wash the cell monolayers with assay buffer.
-
Add the test compounds or vehicle to the wells and pre-incubate at 37°C.
-
Initiate the uptake reaction by adding [3H]5-HT to a final concentration of approximately 1.0 µM.[4]
-
Incubate the plates at 37°C for 60 minutes.[4]
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
-
Radioactivity Measurement:
-
Add scintillation cocktail to the vials and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor) from the total uptake.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.
-
Data Presentation and Analysis
Quantitative data from HTS experiments should be carefully analyzed and presented. Key parameters include the Z'-factor, which assesses the quality of the assay, and the IC50 value, which measures the potency of the inhibitor.
Table 1: Comparative Inhibitory Potency (IC50) of this compound and Standard SERT Inhibitors
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Radioligand Uptake | JAR | [Data to be determined] | Internal Data |
| Fluoxetine | Radioligand Uptake | JAR | 15.8 | [4] |
| Citalopram | Radioligand Uptake | JAR | 17.7 | [4] |
| Desipramine | Radioligand Uptake | JAR | 123 | [4] |
| Indatraline | Radioligand Uptake | JAR | 7.87 | [4] |
Conclusion
The protocols and application notes provided herein offer a robust framework for the high-throughput screening and characterization of novel SERT inhibitors like this compound. The choice between a fluorescence-based and a radioligand-based assay will depend on the specific laboratory capabilities and screening objectives. Careful data analysis and comparison with known standards are crucial for the validation of potential therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 3. [Development of HTS model on SERT inhibitors combined biological screening model with HTVS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sert-IN-2 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Sert-IN-2. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, reaching concentrations of up to 200 mg/mL.[1] For optimal dissolution, the use of ultrasonic treatment is recommended. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to prevent the introduction of water, which can significantly impact solubility.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution of this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is not recommended due to its low aqueous solubility. To prepare a working solution in an aqueous medium, it is best to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock into the desired aqueous buffer.
Q3: What is the stability of this compound in a DMSO stock solution?
A3: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: How should I prepare this compound for in vivo studies?
A4: For in vivo administration, this compound can be formulated using a co-solvent system. Two common protocols are:
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Protocol 2: A mixture of 10% DMSO and 90% corn oil.
Both formulations have been reported to achieve a clear solution with a solubility of at least 5 mg/mL.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems researchers may encounter with this compound solubility during their experiments.
Problem 1: My this compound powder is not dissolving completely in DMSO.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using the recommended concentration (up to 200 mg/mL).
-
Use an ultrasonic bath to aid dissolution.
-
Gently warm the solution to 37°C.
-
Ensure your DMSO is of high purity and has not absorbed water. Use a fresh, unopened bottle of DMSO.
-
Problem 2: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer (e.g., cell culture medium or PBS).
-
Possible Cause: The final concentration of this compound in the aqueous solution exceeds its solubility limit. The final percentage of DMSO may also be too low to maintain solubility.
-
Solution:
-
Decrease the final concentration: Try diluting your stock solution further to achieve a lower final concentration of this compound in the aqueous medium.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Ensure your final DMSO concentration is sufficient to keep this compound in solution.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. For example, first, dilute the DMSO stock into a small volume of the aqueous buffer and then add this intermediate dilution to the final volume.
-
Pre-warm the aqueous buffer: Warming the cell culture medium or PBS to 37°C before adding the this compound stock solution can sometimes help prevent precipitation.
-
Vortex immediately after dilution: As soon as the DMSO stock is added to the aqueous buffer, vortex the solution vigorously to ensure rapid and uniform dispersion.
-
Problem 3: I observe crystal formation in my cell culture plates after adding this compound.
-
Possible Cause: This is likely due to the precipitation of this compound over time as the solvent composition changes (e.g., evaporation) or due to interactions with components in the cell culture medium.[2][3][4]
-
Solution:
-
Confirm the final concentration is below the solubility limit: You may need to perform a solubility test in your specific cell culture medium.
-
Include a vehicle control: Always include a control group of cells treated with the same final concentration of DMSO without the compound to ensure that any observed effects are not due to the solvent.
-
Check for media components that may cause precipitation: Some components in serum-free media can contribute to the precipitation of small molecules.[2][3][4] If using a custom medium, consider the order of component addition.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Method | Notes |
| DMSO | 200 mg/mL (436.20 mM) | Experimental | Requires sonication. Use of fresh, anhydrous DMSO is critical.[1] |
| Ethanol | Data not available | - | - |
| PBS (pH 7.4) | Data not available | - | Expected to be low. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL (10.90 mM) | Formulation | For in vivo use. |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL (10.90 mM) | Formulation | For in vivo use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 458.51 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Weigh out 4.59 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 30 seconds.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffer
This protocol is adapted from standard kinetic solubility assay methods and can be used to determine the apparent solubility of this compound in your experimental buffer.[5][6][7]
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for visual inspection, or UV-transparent for spectrophotometric analysis)
-
Plate shaker
-
Nephelometer or UV/Vis microplate reader
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to separate wells. Include a DMSO-only control.
-
Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations (e.g., ranging from 1 µM to 100 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Seal the plate and place it on a plate shaker at room temperature for 1-2 hours.
-
After incubation, visually inspect the wells for any signs of precipitation.
-
Quantify the amount of soluble compound. This can be done by:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering indicates precipitation.
-
UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound. Compare the absorbance to a standard curve of this compound prepared in DMSO to determine the concentration of the soluble compound.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 4. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Sert-IN-2 In Vivo Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vivo use of Sert-IN-2, a potent serotonin transporter (SERT) inhibitor.[1] Find answers to frequently asked questions and detailed troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the serotonin transporter (SERT).[1] The primary function of SERT is to reuptake serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron, which terminates the serotonergic signal.[2][3] By inhibiting SERT, this compound increases the concentration and duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[4][5] This mechanism is central to its potential therapeutic effects, such as its antidepressant activity.[1]
Q2: What is a recommended starting dose for this compound in rodents?
A2: Based on preclinical studies, effective doses in rats have ranged from 1 to 10 mg/kg administered via intraperitoneal (i.p.) injection.[1] A single 10 mg/kg i.p. dose has been shown to cross the blood-brain barrier in rats.[1] For oral administration (p.o.), doses of 2.5 mg/kg have been used in rats, demonstrating high oral bioavailability.[1] The optimal dose will depend on the specific research question, the animal model, and the desired therapeutic effect. A dose-response study is recommended to determine the most effective dose for your specific experimental conditions.[6]
Q3: Which administration route is best for in vivo experiments with this compound?
A3: The choice of administration route depends on the desired pharmacokinetic profile.[7]
-
Intraperitoneal (i.p.) Injection: Has been shown to be effective for inhibiting serotonin uptake in the rat hypothalamus at doses of 1-10 mg/kg.[1]
-
Oral Gavage (p.o.): this compound has good oral bioavailability (83.28% in rats), making this a viable and less invasive option for chronic dosing studies.[1]
-
Intravenous (i.v.) Injection: Provides immediate and complete bioavailability and has been used to demonstrate antidepressant effects in rats in the forced swimming test.[1]
Q4: Can this compound cross the blood-brain barrier?
A4: Yes, studies have confirmed that this compound can cross the blood-brain barrier in rats following a 10 mg/kg intraperitoneal injection.[1] This is a critical characteristic for a centrally acting SERT inhibitor.
Pharmacokinetic Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in rats and dogs from preclinical studies.[1]
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | T1/2 (h) | Bioavailability (F%) |
| Rat | IV | 1 | 193 | 1340 | 7.53 | N/A |
| PO | 2.5 | 180 | 2790 | 7.28 | 83.28% | |
| Dog | IV | 1 | 520 | 2820 | 4.39 | N/A |
| PO | 5 | 794 | 7540 | 16.4 | 53.5% |
Experimental Protocols & Methodologies
General Protocol for In Vivo Administration of this compound
This protocol provides a general framework. Specific details should be optimized for your experimental design.
-
Reagent Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare the vehicle for solubilizing this compound. The choice of solvent depends on the administration route. For guidance on solvent selection, refer to the "Solubility and Stability" section in the troubleshooting guide below.
-
Prepare the this compound solution at the desired concentration immediately before use to minimize degradation.[8]
-
-
Animal Handling and Dosing:
-
Acclimate animals to the experimental environment to reduce stress-induced variability.
-
Administer the prepared this compound solution via the chosen route (e.g., i.p., p.o., or i.v.).[9] Ensure accurate dosing based on the animal's body weight.
-
Include a vehicle-only control group to account for any effects of the solvent or administration procedure.
-
-
Sample Collection:
-
Collect blood and/or tissue samples at predetermined time points post-administration for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.[10]
-
For PK analysis, plasma is typically prepared by collecting whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuging to separate the plasma.[9]
-
For PD analysis, brain tissue can be rapidly dissected, flash-frozen, and stored at -80°C until analysis.
-
-
Data Analysis:
-
Analyze plasma and brain concentrations of this compound using appropriate bioanalytical methods (e.g., LC-MS/MS).
-
Evaluate the pharmacodynamic effects, such as changes in neurotransmitter levels or behavioral outcomes.
-
Correlate the pharmacokinetic profile with the observed pharmacodynamic effects to establish a dose-response relationship.[11][12]
-
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound
-
Question: My this compound solution is cloudy or precipitates upon preparation or administration. What should I do?
-
Answer & Guide:
-
Consider Biocompatible Solvents: For in vivo use, consider vehicles such as a mixture of DMSO, Tween 80, and saline, or polyethylene glycol (PEG). Always perform a small-scale solubility test first.
-
pH Adjustment: The solubility of compounds can be pH-dependent.[13] Cautious adjustment of the vehicle's pH may improve solubility, but ensure the final pH is physiologically compatible.
-
Sonication/Vortexing: Gentle warming and sonication or vigorous vortexing can aid in dissolution. However, avoid excessive heat which could degrade the compound.
-
Prepare Fresh Solutions: Always prepare the dosing solution immediately before administration to prevent precipitation over time.[14]
Issue 2: Lack of Expected In Vivo Efficacy
-
Question: I am not observing the expected biological effect (e.g., behavioral change, target engagement) after administering this compound. What are the possible reasons?
-
Answer & Guide:
-
Inadequate Dose: The dose may be too low to achieve a therapeutic concentration at the target site.[14] Consult the pharmacokinetic data and consider performing a dose-escalation study.[1][15]
-
Suboptimal Administration Route: The chosen route may result in poor bioavailability or rapid metabolism.[16] For central nervous system targets, ensure the compound crosses the blood-brain barrier, which this compound has been shown to do.[1]
-
Compound Stability: this compound may be unstable in the prepared vehicle or under your experimental conditions.[17] Ensure proper storage of the stock compound (powder at -20°C for up to 3 years) and use freshly prepared solutions.[1]
-
Timing of Assessment: The pharmacodynamic effect may have a different time course than anticipated. Conduct a time-course study to measure the effect at various points after administration.
-
Metabolism: The compound may be rapidly metabolized in the specific animal model being used. Pharmacokinetic analysis can help determine the half-life and clearance rate.[18]
-
Issue 3: High Variability in Experimental Results
-
Question: There is significant variability between animals within the same treatment group. How can I reduce this?
-
Answer & Guide:
-
Standardize Procedures: Ensure consistency in all experimental procedures, including animal handling, dosing technique, timing of administration and measurements, and sample collection and processing.[19]
-
Control for Biological Variables: Use animals of the same age, sex, and strain. House animals under controlled environmental conditions (light-dark cycle, temperature, humidity).
-
Acclimation: Properly acclimate animals to the testing environment and procedures to minimize stress, which can be a significant confounding factor.
-
Increase Sample Size: A larger number of animals per group can help increase the statistical power to detect a true effect despite individual variability.[6]
-
Check Dosing Accuracy: Ensure accurate and consistent administration of the intended dose, verifying the concentration of your dosing solution and the accuracy of your injection volumes.
-
Visualizations: Pathways and Workflows
Caption: Mechanism of Action of this compound.
Caption: General workflow for a this compound in vivo experiment.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Dualistic Conformational Response to Substrate Binding in the Human Serotonin Transporter Reveals a High Affinity State for Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin - Wikipedia [en.wikipedia.org]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo approach to determine the route of optimal drug absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo stability of the epsilon2zeta2 protein complex of the broad host-range Streptococcus pyogenes pSM19035 addiction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 10. Dynamic extracellular vestibule of human SERT: Unveiling druggable potential with high-affinity allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmasalestraining.org [pharmasalestraining.org]
- 12. acnp.org [acnp.org]
- 13. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 14. researchgate.net [researchgate.net]
- 15. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.2 Pharmacokinetics and Pharmacodynamics - Pharmacology for Nurses | OpenStax [openstax.org]
- 17. In Vivo Stability of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashp.org [ashp.org]
- 19. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Novel SERT Inhibitors
Disclaimer: Specific off-target binding and kinase selectivity profiles for the research compound Sert-IN-2 are not publicly available. This guide provides a general framework and best practices for researchers to identify and mitigate potential off-target effects when working with novel selective serotonin reuptake transporter (SERT) inhibitors. The data presented herein is illustrative and intended to serve as a template for organizing and interpreting experimental findings.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypic changes in our cell-based assays that do not seem to be related to SERT inhibition. What could be the cause?
A1: Unanticipated cellular effects are often attributable to off-target activities of a compound. While highly potent for SERT, small molecule inhibitors can interact with other proteins, particularly those with structurally similar binding sites. Common off-targets for kinase inhibitors, for example, can influence pathways regulating cell proliferation, apoptosis, and morphology. We recommend performing a broad kinase selectivity screen to identify potential off-target interactions.
Q2: How can we differentiate between on-target and off-target effects in our experiments?
A2: A multi-pronged approach is recommended. This includes:
-
Use of a structurally distinct SERT inhibitor: Comparing the effects of your primary compound with another SERT inhibitor that has a different chemical scaffold can help distinguish between effects due to SERT inhibition and those caused by off-target interactions specific to your compound.
-
SERT knockout/knockdown models: The most definitive way to confirm on-target effects is to use a cell line or animal model where SERT has been genetically removed. An on-target effect should be absent in these models.
-
Dose-response analysis: On-target effects should correlate with the IC50 for SERT inhibition. Off-target effects may occur at higher or lower concentrations.
-
Rescue experiments: If the off-target is known, you may be able to rescue the phenotype by co-administering a selective inhibitor for the off-target protein.
Q3: What are the most common off-target liabilities for small molecule inhibitors?
A3: Kinases are a frequent off-target class due to the conserved nature of the ATP-binding pocket. Other common off-targets include G-protein coupled receptors (GPCRs), ion channels, and other transporters. The specific off-targets will depend on the chemical structure of the inhibitor.
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| Unexpected cytotoxicity or anti-proliferative effects | Inhibition of kinases involved in cell cycle progression or survival signaling (e.g., CDKs, AURKs). | 1. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to quantify the effect. 2. Conduct a kinome scan to identify potential off-target kinases. 3. Validate kinase hits with in vitro kinase assays. 4. Use a more selective compound if available. |
| Changes in cell morphology or adhesion | Interference with cytoskeletal dynamics through inhibition of kinases like ROCK or FAK. | 1. Visualize the cytoskeleton using immunofluorescence (e.g., phalloidin staining for actin). 2. Perform a cell adhesion assay. 3. Screen for activity against kinases known to regulate the cytoskeleton. |
| Alterations in calcium signaling | Off-target effects on calcium channels or GPCRs coupled to calcium signaling pathways. | 1. Measure intracellular calcium levels using a fluorescent indicator (e.g., Fura-2 or Fluo-4). 2. Screen for activity at a panel of common GPCRs and ion channels. |
Hypothetical Off-Target Profile for a Novel SERT Inhibitor
The following table presents a hypothetical selectivity profile for a fictional SERT inhibitor, "Compound X," to illustrate how such data would be presented.
| Target | Binding Affinity (Ki, nM) | % Inhibition @ 1 µM | Potential Biological Implication |
| SERT (On-target) | 1.2 | 99% | Primary therapeutic effect |
| Dopamine Transporter (DAT) | 850 | 45% | Low selectivity over DAT may lead to dopaminergic effects. |
| Norepinephrine Transporter (NET) | 1200 | 30% | Low selectivity over NET may lead to noradrenergic effects. |
| Aurora Kinase A (AURKA) | 250 | 70% | Potential for anti-proliferative effects and cell cycle disruption. |
| Rho-associated kinase 2 (ROCK2) | 600 | 55% | May affect cell morphology, migration, and smooth muscle contraction. |
| 5-HT2A Receptor | 1500 | 25% | Potential for modulation of serotonergic signaling pathways. |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol outlines the general steps for assessing the selectivity of a compound against a large panel of kinases. Commercial services such as Eurofins' KINOMEscan™ or Reaction Biology's Kinase HotSpot™ are commonly used.
Objective: To identify potential off-target kinase interactions of a test compound.
Methodology:
-
Compound Preparation:
-
Dissolve the test compound (e.g., this compound) in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in DMSO to achieve the desired screening concentrations.
-
-
Binding Assay (Example: KINOMEscan™):
-
The assay is based on a competition binding format.
-
Kinases are tagged with a DNA tag and immobilized on a solid support.
-
The test compound is incubated with the kinase panel in the presence of an active-site directed ligand.
-
The amount of kinase captured on the solid support is measured by qPCR of the DNA tag.
-
The results are reported as % inhibition relative to a DMSO control.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at the tested concentration.
-
Identify "hits" as kinases that show significant inhibition (e.g., >65% inhibition).
-
For confirmed hits, determine the dissociation constant (Kd) to quantify the binding affinity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To validate target engagement and identify off-target binding in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Protein Separation and Detection:
-
Centrifuge the samples to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble protein levels of the target of interest (and potential off-targets) by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizations
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Hypothetical on-target and off-target signaling pathways for this compound.
Caption: Troubleshooting decision tree for unexpected experimental results.
Sert-IN-2 stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Sert-IN-2. Below you will find frequently asked questions, data on storage conditions, and troubleshooting guidance to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid (powder) form?
A1: For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO at a concentration of 200 mg/mL with the aid of ultrasonication.[1] It is recommended to use newly opened, hygroscopic DMSO for the best results. Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: My this compound solution, which was previously clear, now shows precipitation. What should I do?
A3: Precipitation can occur if the solution has been stored for an extended period, subjected to temperature fluctuations, or if the solvent has absorbed moisture. Gentle warming and ultrasonication can often redissolve the compound. However, if precipitation persists, it may indicate degradation, and it is advisable to use a fresh stock solution for your experiments.
Q4: Is this compound sensitive to light?
Q5: Can I store my working solutions, and for how long?
A5: For in vivo experiments, it is recommended to prepare working solutions fresh on the same day of use. While stock solutions in DMSO are stable under the recommended conditions, the stability of diluted working solutions in aqueous buffers may be limited and should be determined on a case-by-case basis.[1]
This compound Stability and Storage Data
| Form | Storage Temperature | Duration | Solvent/Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| Stock Solution | -80°C | 6 months | In DMSO |
| -20°C | 1 month | In DMSO |
Data compiled from MedchemExpress product information.[1]
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not publicly available. However, stability studies for pharmaceutical products are typically conducted following the guidelines established by the International Council for Harmonisation (ICH). These guidelines outline the conditions for long-term, intermediate, and accelerated stability testing, as well as photostability testing.[2][3][4][5] Key aspects of these studies include:
-
Stress Testing: Exposing the compound to extreme conditions (e.g., high temperature, humidity, light, and a range of pH) to understand its degradation pathways.
-
Accelerated Stability: Storing the compound at elevated temperatures and humidity to predict its long-term stability in a shorter timeframe.
-
Long-Term Stability: Storing the compound under recommended conditions and monitoring its properties over an extended period.
Visualized Experimental Workflows and Signaling Pathways
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Inhibition of serotonin reuptake by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. upm-inc.com [upm-inc.com]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
How to minimize Sert-IN-2 precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Sert-IN-2 precipitation in buffer solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a potent and selective serotonin transporter (SERT) inhibitor. Like many small molecule inhibitors, this compound can have limited solubility in aqueous buffers, which are essential for most biological assays. Precipitation of the compound can lead to inaccurate and unreliable experimental results by reducing the effective concentration of the inhibitor in the assay.
Q2: What are the primary factors that influence the solubility of this compound in a buffer?
The solubility of this compound in aqueous solutions is influenced by several physicochemical properties of the buffer. Key factors include:
-
pH: The pH of the buffer can affect the ionization state of this compound, which in turn influences its solubility.
-
Buffer Composition: The type of buffer salts (e.g., phosphate, Tris) and their concentration can impact solubility.
-
Temperature: Temperature can affect the solubility of compounds, though the effect can vary. For many compounds, solubility increases with temperature.
-
Presence of Co-solvents or Detergents: The addition of organic co-solvents (like DMSO) or detergents can significantly enhance the solubility of hydrophobic compounds like this compound.
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Proper storage is crucial to prevent degradation and precipitation.
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a systematic approach to troubleshoot and minimize this compound precipitation in your experimental buffer.
Problem: this compound precipitates out of solution upon dilution into my aqueous buffer.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Low Intrinsic Aqueous Solubility | 1. Prepare a high-concentration stock solution in 100% DMSO. this compound is highly soluble in DMSO (up to 200 mg/mL with ultrasonic assistance).[1] 2. Perform a serial dilution of the DMSO stock into your aqueous buffer. Aim for a final DMSO concentration of ≤1% in your assay to minimize solvent effects on the biological system. | Many organic compounds with poor water solubility can be effectively dissolved in an organic solvent first and then diluted into an aqueous buffer. This method keeps the compound in solution at the desired final concentration. |
| Inappropriate Buffer pH | 1. Determine the pKa of this compound (if available) and select a buffer with a pH that is at least 1-2 units away from the pKa. 2. Empirically test the solubility of this compound in a range of buffers with different pH values (e.g., pH 6.0, 7.4, 8.0). | The solubility of ionizable compounds is highly dependent on pH. Keeping the pH away from the pKa ensures the compound is in its more soluble ionized form. |
| Buffer Composition Issues | 1. If using Phosphate-Buffered Saline (PBS), consider potential precipitation with any divalent cations (e.g., Ca²⁺, Mg²⁺) in your experiment. [2] If these are present, switch to a different buffer like Tris or HEPES. 2. Vary the ionic strength of the buffer. Sometimes, higher or lower salt concentrations can improve solubility. | Phosphate ions can form insoluble salts with divalent cations. The overall ionic composition of the buffer can influence the solubility of small molecules. |
| Temperature Effects | 1. Gently warm the buffer solution to 37°C before and after adding this compound. 2. If warming is not suitable for your experiment, try preparing the solution at room temperature and then cooling it down, if necessary. | For many compounds, solubility increases with temperature. Gentle heating can help dissolve the compound and keep it in solution. |
| Concentration Exceeds Solubility Limit | 1. Determine the maximum soluble concentration of this compound in your specific buffer system. This can be done by preparing a series of dilutions and observing for precipitation. 2. Ensure your final experimental concentration is below this limit. | Every compound has a maximum solubility in a given solvent system. Exceeding this concentration will inevitably lead to precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in Aqueous Buffer
This protocol is a general guideline for preparing a working solution of this compound in a physiological buffer for in vitro assays.
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), anhydrous
-
Desired aqueous buffer (e.g., PBS, Tris-HCl), sterile and pre-warmed to the experimental temperature if appropriate.
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
If the compound does not dissolve readily, vortex the solution for 1-2 minutes. If precipitation persists, sonicate the solution for 5-10 minutes.[1]
-
-
Perform Serial Dilutions:
-
Perform a serial dilution of the high-concentration DMSO stock solution into the desired aqueous buffer.
-
Important: Add the DMSO stock to the buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Calculate the dilutions to achieve the final desired concentration of this compound while keeping the final DMSO concentration at a minimum (ideally ≤ 1%, but not exceeding 5%).
-
Example Dilution Scheme for a 10 µM final concentration with 0.1% final DMSO:
-
Prepare a 10 mM this compound stock in 100% DMSO.
-
Make an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of aqueous buffer (results in a 100 µM solution in 1% DMSO).
-
Make the final dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of aqueous buffer (results in a 10 µM final concentration in 0.1% DMSO).
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, it may be necessary to adjust the protocol (e.g., lower the final concentration, slightly increase the DMSO percentage, or try a different buffer).
-
Visualizations
This compound Preparation Workflow
Caption: Workflow for preparing this compound working solutions.
SERT Regulation by Protein Kinase C Signaling Pathway
Caption: Simplified pathway of SERT regulation by PKC.
References
Technical Support Center: Addressing Sertraline-Induced Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with Sertraline (commonly referred to by the user-specified term "Sert-IN-2") in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our primary neuron cultures when treated with Sertraline. What is the expected cytotoxic concentration?
A1: Sertraline can induce cytotoxicity in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) can vary significantly depending on the cell type and experimental conditions. Below is a summary of reported cytotoxic concentrations in various cell types. It is crucial to perform a dose-response curve for your specific primary cell culture to determine the optimal concentration for your experiments.
| Cell Type | Assay | Concentration (µM) | Effect | Incubation Time |
| Rat Primary Hepatocytes | LDH Release | 37.5 | ~77% LDH release | 6 hours |
| Rat Primary Hepatocytes | LDH Release | 50 | ~55% LDH release | 2 hours |
| Human Embryonic Kidney (Hek293) | MTT Assay | 18.8 µg/mL (~54 µM) | IC50 | 24 hours |
| Human Ovarian Cancer (A2780) | MTT Assay | 11.6 µg/mL (~33 µM) | IC50 | 24 hours |
| Human Ovarian Cancer (A2780) | MTT Assay | 5.8 µg/mL (~17 µM) | IC50 | 48 hours |
| Human Colon Cancer (HT-29) | Viability Assay | 14.7 | IC50 | Not Specified |
| Human Colon Cancer (LS1034) | Viability Assay | 13.1 | IC50 | Not Specified |
| Human Hepatocellular Carcinoma (HepG2) | Viability Assay | 1.24 | IC50 | Not Specified |
| Human Breast Cancer (MCF-7) | XTT Assay | 16 | IC50 | 24 hours |
Q2: What is the mechanism of Sertraline-induced cell death in primary cultures?
A2: Sertraline primarily induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] This involves the activation of a cascade of caspases, including caspase-3, caspase-8, and caspase-9.[2] Sertraline has been shown to cause mitochondrial dysfunction, leading to the release of cytochrome c, which in turn activates the caspase cascade.[1][3]
Q3: We suspect off-target effects are contributing to the toxicity we're observing. How can we mitigate these?
A3: Mitigating off-target effects is crucial for accurate experimental interpretation. Consider the following strategies:
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Use the lowest effective concentration: Determine the minimal concentration of Sertraline required to achieve the desired on-target effect through careful dose-response studies.
-
Include appropriate controls: Use a vehicle control (e.g., DMSO) and, if possible, a structurally related but inactive compound.
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Employ rescue experiments: If the intended target is known (e.g., serotonin transporter), attempt to rescue the phenotype by overexpressing the target or using a downstream effector.
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Use multiple cell types: Confirm your findings in different primary cell types to ensure the observed effect is not cell-specific.
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Consider the culture environment: The pH of the culture medium can influence the activity of Sertraline.[4]
Troubleshooting Guide
This guide addresses common issues encountered when using Sertraline in primary cell cultures.
dot
Caption: Troubleshooting workflow for Sertraline-related issues.
Experimental Protocols
Protocol 1: Determining Sertraline Cytotoxicity using MTT Assay
This protocol outlines the steps to assess cell viability in primary cultures treated with Sertraline using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Sertraline hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Sertraline Treatment:
-
Prepare a stock solution of Sertraline in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the Sertraline stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest Sertraline treatment).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of Sertraline or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
dot
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Caspase-3 Activity Assay
This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis, in primary cells treated with Sertraline.
Materials:
-
Primary cells treated with Sertraline (and controls)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Following treatment with Sertraline, pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in chilled cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Caspase-3 Assay:
-
Add 50-100 µg of protein from each cell lysate to separate wells of a 96-well plate.
-
Add assay buffer to each well.
-
Initiate the reaction by adding the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Compare the absorbance of Sertraline-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
Signaling Pathways
Sertraline is known to induce apoptosis and inhibit the mTOR signaling pathway.
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// Connections Sertraline -> Extrinsic [label="induces"]; Sertraline -> Intrinsic [label="induces"]; Sertraline -> mTOR [label="inhibits"];
Extrinsic -> Caspase8; Intrinsic -> Mitochondria; Mitochondria -> Caspase9; Caspase8 -> Caspase3; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; mTOR -> ProteinSynthesis [dir=none, style=dashed];
}
References
- 1. Sertraline, an antidepressant, induces apoptosis in hepatic cells through the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sertraline, an Antidepressant, Induces Apoptosis in Hepatic Cells Through the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antidepressant Sertraline Targets Intracellular Vesiculogenic Membranes in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Sert-IN-2 Technical Support Center: A Guide for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and troubleshooting of Sert-IN-2 for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the serotonin transporter (SERT). The primary mechanism of action of this compound is the blockade of SERT, which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2] This inhibition leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[1][2]
Q2: What are the recommended vehicles for in vivo administration of this compound?
Due to its low aqueous solubility, this compound requires a specific vehicle for in vivo administration. Two effective formulations have been identified:
-
Protocol 1: Aqueous Formulation: A mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.
-
Protocol 2: Oil-based Formulation: A mixture of Dimethyl Sulfoxide (DMSO) and corn oil.
Detailed preparation protocols for each are provided in the "Experimental Protocols" section below. The choice of vehicle may depend on the specific experimental design, animal model, and route of administration.
Q3: What are the known pharmacokinetic parameters of this compound in animal models?
Pharmacokinetic data for this compound is crucial for experimental design. The following table summarizes key parameters in rats.
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | T1/2 (h) | Bioavailability (F%) |
| Rat | Intravenous (IV) | 1 | 193 | 1340 | 7.53 | N/A |
| Rat | Oral (PO) | 2.5 | 180 | 2790 | 7.28 | 83.28 |
Q4: What are the recommended storage conditions for prepared this compound formulations?
For optimal stability, it is recommended to prepare this compound formulations fresh on the day of use. If short-term storage is necessary, store the solution at 4°C and protect it from light. For longer-term storage of a stock solution in DMSO, it can be stored at -20°C for up to one month or -80°C for up to six months. However, the stability of the final diluted formulation for in vivo use over extended periods has not been extensively characterized, and fresh preparation is strongly advised to ensure accurate dosing and avoid precipitation.[3]
Troubleshooting Guide
Problem 1: Precipitation or cloudiness is observed in the formulation during or after preparation.
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | Ensure all components, especially the initial this compound stock in DMSO, are fully dissolved before adding subsequent solvents. Gentle warming (to no more than 37°C) and sonication can aid in dissolution.[4] |
| Incorrect Order of Solvent Addition | Always add the solvents in the specified order as detailed in the protocols. Adding saline or water too early can cause the compound to precipitate. |
| Low Temperature | If the formulation has been stored at a low temperature (e.g., 4°C), some components may have come out of solution. Allow the vial to warm to room temperature and gently vortex or sonicate to redissolve. |
| Supersaturation | The concentration of this compound may be too high for the chosen vehicle. Consider preparing a lower concentration. For oral formulations, the addition of a precipitation inhibitor like Pluronic F127 could be explored, though this would require further validation.[5] |
Problem 2: Adverse effects are observed in animals after administration.
| Vehicle | Observed Adverse Effects | Recommendations and Mitigation |
| DMSO/PEG300/Tween-80/Saline | Mild to severe pulmonary irritation (if administered intratracheally).[4] Potential for neuromotor deficit at higher concentrations of DMSO and PEG-400.[6] | For sensitive routes like intratracheal administration, consider lowering the DMSO concentration to 2%.[4] Always include a vehicle-only control group to differentiate vehicle effects from compound toxicity.[7] Monitor animals for signs of respiratory distress or neurological changes. |
| DMSO/Corn Oil | Weight loss, hypothermia, and diarrhea, particularly in mice.[8] Potential for renal and reproductive system effects with long-term, high-dose administration in rats.[9] | Be aware that mice may be more sensitive to the effects of corn oil than rats.[8] Closely monitor animal weight, temperature, and gastrointestinal health. Ensure the diet of the animals is appropriate, as the combination of corn oil and certain diets can exacerbate renal toxicity.[9] |
Problem 3: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Dosing | Ensure the formulation is homogenous before each administration. If the compound has precipitated, the actual dose administered will be lower than intended. |
| Vehicle-Induced Biological Effects | Both DMSO and corn oil can have their own biological effects.[10] Always include a vehicle-only control group to account for these effects. |
| Formulation Instability | Prepare fresh formulations for each experiment to avoid issues with degradation or precipitation over time. |
Experimental Protocols
Protocol 1: Aqueous Formulation (for a final concentration of 5 mg/mL)
-
Prepare a 50 mg/mL stock solution of this compound in 100% DMSO. Ensure the compound is completely dissolved. Gentle warming and sonication can be used.
-
In a separate sterile tube, add the following in the specified order, mixing thoroughly after each addition:
-
100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of sterile saline (0.9% NaCl).
-
-
Vortex the final solution until it is clear and homogenous. This will result in a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: Oil-based Formulation (for a final concentration of 5 mg/mL)
-
Prepare a 50 mg/mL stock solution of this compound in 100% DMSO. Ensure complete dissolution.
-
In a separate sterile tube, add the following in the specified order, mixing thoroughly after each addition:
-
100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
900 µL of corn oil.
-
-
Vortex the final solution until it is clear and homogenous. This will result in a final formulation containing 10% DMSO and 90% corn oil.
Signaling Pathway and Experimental Workflow
This compound, as a selective serotonin reuptake inhibitor (SSRI), directly targets the serotonin transporter (SERT) on the presynaptic neuron. The following diagram illustrates the mechanism of action of this compound and a general workflow for its in vivo evaluation.
Caption: this compound mechanism and in vivo workflow.
References
- 1. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manufacture of Parenteral Products and Troubleshooting - Part A | PPTX [slideshare.net]
- 7. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gadconsulting.com [gadconsulting.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
Validating Sert-IN-2 activity in a new experimental model
This technical support center provides troubleshooting guidance and frequently asked questions for researchers validating the activity of Sert-IN-2, a novel serotonin reuptake inhibitor, in new experimental models.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Serotonin Reuptake Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health or Density | Ensure consistent cell passage number and seeding density for all experiments. Regularly check for mycoplasma contamination. Perform a cell viability assay in parallel.[1][2] |
| This compound Solubility or Stability Issues | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Visually inspect for precipitation. Determine the optimal solvent concentration that does not affect cell viability.[3][4] |
| Sub-optimal Assay Conditions | Optimize incubation times, temperature, and substrate (e.g., ³H-serotonin) concentration. Perform a time-course and concentration-response experiment for the substrate.[5] |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Prepare master mixes to minimize variability.[6] |
Issue 2: this compound Shows Lower Potency in Cellular Assays Compared to Biochemical Assays
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | The compound may not be efficiently crossing the cell membrane. Consider performing experiments at different time points to assess uptake. |
| Compound Efflux | The cells may be actively transporting this compound out. This can be investigated using specific efflux pump inhibitors. |
| Off-Target Effects in Cells | This compound might be interacting with other cellular components, reducing its effective concentration at the serotonin transporter (SERT).[3] |
| In vitro Potency Does Not Always Translate | Biochemical assays use purified proteins, while cellular assays are more complex. A discrepancy is not uncommon and provides important information about the compound's behavior in a biological system.[7] |
Issue 3: Unexpected Cytotoxicity Observed
| Potential Cause | Recommended Solution |
| Non-Specific Toxicity of this compound | Determine the concentration range where this compound is non-toxic using a cell viability assay (e.g., MTT, CellTiter-Glo). Perform all functional assays below the toxic concentration.[8] |
| Solvent (e.g., DMSO) Toxicity | Ensure the final concentration of the solvent is consistent across all wells and is at a level known to be non-toxic to the specific cell line used. |
| Assay-Specific Cytotoxicity | Some assay reagents may be cytotoxic in combination with the compound. Run appropriate controls, including cells treated with the compound alone and assay reagents alone. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism is to block the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[9][10] This inhibition leads to an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.[11]
Q2: Which experimental models are recommended for validating this compound activity?
A2: Several models can be used:
-
Cell lines with endogenous SERT expression: Human placental choriocarcinoma JAR cells are a good option.[12]
-
Transfected cell lines: HEK293 cells stably expressing human SERT (hSERT) are commonly used.[13]
-
Primary cells: While more complex, primary neuronal cultures can provide more physiologically relevant data.
-
Rat brain synaptosomes: These preparations are useful for studying direct interactions with the transporter in a native-like membrane environment.[5]
Q3: How can I confirm that my experimental model expresses functional SERT?
A3: You can confirm functional SERT expression through:
-
Western Blotting: To verify the presence of the SERT protein.
-
Immunocytochemistry: To visualize SERT localization within the cells.
-
Functional Uptake Assay: Demonstrate specific uptake of a labeled substrate like ³H-serotonin that can be blocked by a known SERT inhibitor, such as fluoxetine or sertraline.[14][15]
Q4: What are the essential positive and negative controls for a serotonin reuptake inhibition assay?
A4:
-
Positive Control: A well-characterized SERT inhibitor like fluoxetine or citalopram to confirm that the assay can detect inhibition.[14]
-
Negative Control (Vehicle): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent.
-
Negative Control (Inactive Analog): If available, a structurally similar but inactive analog of this compound can demonstrate specificity.[3]
-
Non-specific uptake control: Perform the uptake assay at 4°C or in the presence of a high concentration of a known inhibitor to determine the level of non-specific serotonin binding and uptake.
Q5: Should I expect this compound to affect downstream signaling pathways?
A5: While this compound directly targets SERT, the resulting increase in extracellular serotonin can activate various serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7), which in turn can modulate downstream signaling pathways such as G-protein signaling and the MAP-kinase Erk1,2 pathway. Investigating these pathways can provide further insight into the broader cellular effects of this compound.
Experimental Protocols
1. Serotonin (5-HT) Reuptake Inhibition Assay in hSERT-HEK293 Cells
This protocol is adapted from established methods for measuring SERT inhibition.[5][12]
-
Cell Preparation:
-
Seed hSERT-HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
On the day of the assay, gently wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Prepare serial dilutions of this compound and a positive control (e.g., fluoxetine) in KRH buffer.
-
Add the compound dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reuptake reaction by adding KRH buffer containing a final concentration of [³H]5-HT (e.g., 10 nM).
-
Incubate for a predetermined optimal time (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
2. Cell Viability (MTT) Assay
This protocol assesses the potential cytotoxicity of this compound.
-
Cell Preparation:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
-
Assay Procedure:
-
Treat the cells with serial dilutions of this compound and incubate for the desired duration (e.g., 24 or 48 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of this compound to determine the CC₅₀ (50% cytotoxic concentration).
-
3. Western Blot for SERT Expression
This protocol confirms the presence of the SERT protein in your cell model.
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SERT overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of action for this compound as a serotonin reuptake inhibitor.
Caption: General experimental workflow for validating this compound activity.
Caption: Troubleshooting decision tree for high assay variability.
References
- 1. news-medical.net [news-medical.net]
- 2. bioivt.com [bioivt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cloud-clone.com [cloud-clone.com]
- 7. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and cytotoxic evaluation of a selective serotonin reuptake inhibitor (SSRI) by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Dualistic Conformational Response to Substrate Binding in the Human Serotonin Transporter Reveals a High Affinity State for Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bioivt.com [bioivt.com]
- 15. In vitro cytogenotoxic evaluation of sertraline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Sert-IN-2 Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the degradation of Sert-IN-2 in long-term experiments. The following information is intended to help you design and execute stable and reliable experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a potent and selective inhibitor of the Serotonin Transporter (SERT).[1] The stability of this compound is crucial for the accuracy and reproducibility of long-term experiments. Degradation of the compound can lead to a decrease in its effective concentration, potentially resulting in misleading or inconclusive data.
Q2: What are the recommended storage conditions for this compound?
Proper storage is the first line of defense against degradation. Based on supplier recommendations, the following conditions should be observed:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Source: MedchemExpress[1]
Q3: What are the potential degradation pathways for this compound?
-
Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to light. This can involve reactions such as dechlorination, hydroxylation, and dehydrogenation.
-
Oxidation: The nitrogen atoms in the heterocyclic rings can be susceptible to oxidation, potentially forming N-oxides.[2][3]
-
Hydrolysis: Although generally stable, some functional groups in complex molecules can be susceptible to hydrolysis, especially at extreme pH values.
Q4: How can I minimize this compound degradation during my experiments?
To minimize degradation, consider the following best practices:
-
Light Protection: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
-
Temperature Control: Adhere to the recommended storage temperatures. For working solutions used at room temperature, prepare them fresh and use them promptly.
-
pH Control: Maintain a physiological pH for your experimental medium, as extreme pH values can accelerate degradation.
-
Solvent Quality: Use high-quality, anhydrous solvents for preparing stock solutions. For DMSO, use freshly opened bottles to avoid moisture absorption, which can impact solubility and stability.
-
Inert Atmosphere: For very long-term experiments or if oxidation is a concern, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity over time | This compound degradation. | 1. Verify Storage: Confirm that stock and working solutions have been stored according to the recommendations (see table above). 2. Prepare Fresh Solutions: Prepare a fresh working solution from a new aliquot of the stock solution. 3. Assess Stability: Conduct a simple stability test by comparing the activity of a freshly prepared solution with an aged solution. |
| Inconsistent experimental results | Inconsistent concentration of active this compound. | 1. Standardize Solution Preparation: Ensure all researchers follow a standardized protocol for preparing and handling this compound solutions. 2. Aliquot Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Precipitate formation in solutions | Poor solubility or compound degradation. | 1. Check Solvent: Ensure the use of high-quality, dry DMSO for stock solutions. 2. Ultrasonication: Use ultrasonication to aid dissolution when preparing stock solutions. 3. Filter Sterilization: If precipitate is observed in working solutions, consider sterile filtering before use, but be aware this may alter the concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
-
-
Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your experimental buffer or medium immediately before use.
-
Protect the working solution from light during the experiment.
-
Protocol 2: Assessment of this compound Stability in Experimental Medium
-
Preparation:
-
Prepare a solution of this compound in your experimental medium at the final working concentration.
-
Divide the solution into multiple, identical aliquots in light-protected tubes.
-
Store one aliquot at -80°C as a t=0 time point control.
-
Place the remaining aliquots under your experimental conditions (e.g., 37°C incubator).
-
-
Time Points:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
-
Analysis:
-
Once all time points are collected, analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the concentration of this compound at each time point to the t=0 control to determine the rate of degradation.
-
Visualizations
Caption: SERT Signaling Pathway and this compound Inhibition.
Caption: Hypothetical Degradation Pathways of this compound.
Caption: Experimental Workflow for this compound Stability Testing.
References
Validation & Comparative
A Comparative In Vitro Analysis of Sert-IN-2 and Citalopram Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the efficacy of two prominent serotonin transporter (SERT) inhibitors: Sert-IN-2, a novel compound, and citalopram, a well-established selective serotonin reuptake inhibitor (SSRI). The following sections present quantitative data, comprehensive experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate a thorough understanding of their respective in vitro pharmacological profiles.
Quantitative Efficacy Comparison
The in vitro potency of this compound and citalopram has been evaluated in separate studies by determining their half-maximal inhibitory concentration (IC50) against the human serotonin transporter (SERT). While a direct head-to-head comparison under identical experimental conditions is not yet available in the published literature, the existing data provides valuable insights into their relative efficacies.
| Compound | Assay System | IC50 (nM) | Ki (nM) |
| This compound | Not Specified | 0.58[1] | Not Reported |
| Citalopram | Rat Brain Synaptosomes | 2.68[2] | Not Reported |
| hSERT-HEK293 Cells | 3.5[2] | Not Reported | |
| JAR Cells | 17.7[2] | Not Reported | |
| (S)-Citalopram | Not Specified | Not Reported | 2.6[3][4] |
Note: IC50 values for citalopram vary across different experimental systems, which is a common occurrence due to differences in cell types, membrane preparations, and assay conditions. The Ki value for (S)-citalopram, the active enantiomer of citalopram, is also provided for a more specific comparison.
Experimental Protocols
The following protocols describe standard in vitro methods for assessing the efficacy of SERT inhibitors like this compound and citalopram. These methodologies are fundamental to determining key parameters such as IC50 and binding affinity.
Serotonin Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of serotonin into cells or synaptosomes.
1. Cell/Synaptosome Preparation:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT) or other suitable cell lines like JAR cells are commonly used.[2] Cells are cultured to an appropriate confluency in 96-well plates.
-
Synaptosomes: Crude synaptosomal fractions are prepared from rat brain tissue through a series of homogenization and centrifugation steps to isolate nerve terminals.
2. Assay Procedure:
-
The prepared cells or synaptosomes are washed and resuspended in a Krebs-Ringer-HEPES (KRH) buffer or a similar physiological buffer.
-
A fixed concentration of radiolabeled serotonin, typically [³H]5-HT, is added to the wells.
-
The test compounds (this compound or citalopram) are added at varying concentrations.
-
The mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes) to allow for serotonin uptake.
-
The uptake is terminated by rapid filtration through glass fiber filters, which traps the cells or synaptosomes while allowing the unbound [³H]5-HT to be washed away.
-
The radioactivity retained on the filters, which corresponds to the amount of [³H]5-HT taken up, is measured using a scintillation counter.
3. Data Analysis:
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control group with no inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
Radioligand Binding Assay
This assay determines the affinity of a compound for the serotonin transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to SERT.
1. Membrane Preparation:
-
Membranes are prepared from cells expressing hSERT or from brain tissue. This involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.
2. Assay Procedure:
-
The prepared membranes are incubated with a specific radioligand for SERT, such as [³H]citalopram or [¹²⁵I]RTI-55.
-
Increasing concentrations of the unlabeled test compound (this compound or citalopram) are added to compete with the radioligand for binding to SERT.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified.
3. Data Analysis:
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both this compound and citalopram is the inhibition of the serotonin transporter (SERT). This action leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.
Caption: Mechanism of SERT Inhibition by this compound and Citalopram.
The experimental workflow for determining the in vitro efficacy of these compounds typically follows a standardized process from compound preparation to data analysis.
Caption: In Vitro Serotonin Reuptake Inhibition Assay Workflow.
References
A Head-to-Head Comparison: The Novel SERT Inhibitor Sert-IN-2 Versus the Benchmark Paroxetine
For Immediate Release to the Scientific Community
This guide provides a detailed, data-driven comparison of Sert-IN-2, a novel and potent serotonin transporter (SERT) inhibitor, and paroxetine, a widely-used selective serotonin reuptake inhibitor (SSRI). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective pharmacological profiles.
Introduction to the Compounds
Paroxetine , marketed under brand names such as Paxil, is a well-established phenylpiperidine-class antidepressant. Since its approval, it has been a cornerstone in the treatment of major depressive disorder and other psychiatric conditions.[1][2] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[3][4]
This compound (also known as DH4) is a novel compound identified as a highly potent SERT inhibitor.[5] It was developed through structural modifications of the known antidepressant vilazodone, with a primary goal of improving pharmacokinetic properties such as oral bioavailability.[6][7] Preclinical studies have demonstrated its potential as an antidepressant with promising efficacy in animal models.[5]
Mechanism of Action
Both this compound and paroxetine exert their primary therapeutic effects by binding to the serotonin transporter (SERT). SERT is a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[4] By inhibiting this reuptake process, both compounds lead to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission. This enhanced signaling is believed to underlie their antidepressant effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and paroxetine, focusing on their in vitro potency, selectivity, and in vivo characteristics.
Table 1: In Vitro Potency at Monoamine Transporters
This table compares the inhibitory potency of this compound and paroxetine at the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Potency is expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). Lower values indicate higher potency.
| Compound | SERT IC50 / Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| This compound (DH4) | 0.58 (IC50)[5] | Data Not Available | Data Not Available |
| Paroxetine | ~0.07 (Ki)[4] | ~40[4] | ~490[4] |
Data for this compound's activity at NET and DAT are not available in the reviewed literature.
Table 2: Transporter Selectivity Profile
Selectivity is a critical parameter for predicting the side-effect profile of a SERT inhibitor. This table shows the selectivity ratios for paroxetine. The ratios are calculated by dividing the Ki for NET or DAT by the Ki for SERT (e.g., NET/SERT Selectivity = Ki(NET) / Ki(SERT)). Higher values indicate greater selectivity for SERT.
| Compound | NET/SERT Selectivity | DAT/SERT Selectivity |
| This compound (DH4) | Data Not Available | Data Not Available |
| Paroxetine | ~571-fold | ~7000-fold |
Table 3: In Vivo Efficacy and Bioavailability
This table presents key in vivo data, including efficacy in a standard preclinical model of antidepressant activity (the forced swim test) and oral bioavailability.
| Compound | Animal Model | Efficacy in Forced Swim Test (FST) | Oral Bioavailability (F%) in Rats |
| This compound (DH4) | Rat | Dose-dependent reduction in immobility (1-10 mg/kg, i.p.)[5] | 83.28%[5][7] |
| Paroxetine | Rat/Mouse | Reduces immobility time[8] | ~30-60% (subject to first-pass metabolism) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays cited in this guide.
Protocol 1: In Vitro Monoamine Transporter Binding Assay
This protocol describes a standard radioligand binding assay to determine the affinity of a test compound for SERT, NET, and DAT.
Objective: To determine the inhibitory constant (Ki) of a test compound for monoamine transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Non-specific binding control (e.g., a high concentration of a known inhibitor like paroxetine for SERT).
-
Test compound at various concentrations.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Rodent Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant-like activity.[3]
Objective: To assess the antidepressant-like effect of a test compound by measuring its impact on the duration of immobility in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g).
-
Test compound (e.g., this compound or paroxetine) and vehicle control.
-
Cylindrical swim tanks (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Video recording equipment and analysis software.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment.
-
Pre-test Session (Day 1): Place each rat individually into the swim tank for a 15-minute session. This initial exposure induces a state of helplessness in the subsequent test. Remove the rats, dry them thoroughly, and return them to their home cages.
-
Drug Administration (Day 2): Administer the test compound or vehicle at the desired dose and route (e.g., intraperitoneal injection) at a specified time before the test session (e.g., 30-60 minutes).
-
Test Session (Day 2): Place the rats back into the swim tanks for a 5-minute test session. Record the entire session using a video camera.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the mean duration of immobility between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Mandatory Visualizations
Signaling Pathway of SERT Inhibition
Caption: Mechanism of action for this compound and paroxetine via SERT inhibition.
Experimental Workflow for the Forced Swim Test
Caption: Workflow for assessing antidepressant efficacy using the Forced Swim Test.
Summary and Conclusion
This comparative guide highlights the pharmacological profiles of the novel compound this compound and the established SSRI, paroxetine.
This compound emerges as an exceptionally potent SERT inhibitor with an IC50 in the sub-nanomolar range.[5] A key advantage demonstrated in preclinical studies is its significantly improved oral bioavailability in rats (83.28%) compared to many existing antidepressants, which could translate to more consistent plasma concentrations and potentially a better therapeutic window.[5][7] Its efficacy in the forced swim test confirms its antidepressant-like activity in vivo.[5]
Paroxetine is a benchmark SSRI characterized by its high potency and selectivity for SERT over other monoamine transporters.[4] Its extensive clinical use has well-documented its efficacy, but also its variable oral bioavailability due to first-pass metabolism and a notable side-effect profile.[1]
References
- 1. vilazodone | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. Neuropharmacology of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. ACFIS 2.0: an improved web-server for fragment-based drug discovery via a dynamic screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
Validating Sert-IN-2 Binding Kinetics Against Known SERT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of Sert-IN-2, a potent serotonin transporter (SERT) inhibitor, against established selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine, paroxetine, and sertraline. The following sections present a summary of quantitative binding affinity data, detailed experimental protocols for assessing SERT binding, and visualizations of the experimental workflow and comparative logic.
Data Presentation: Comparative Binding Affinities
The inhibitory potency of a compound against the serotonin transporter is a critical parameter in the development of antidepressant therapeutics. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). While direct kinetic parameters like the association rate constant (kon) and the dissociation rate constant (koff) provide a more detailed understanding of the binding event, they are less commonly reported in publicly available literature.
The table below summarizes the available binding affinity data for this compound and a selection of widely used SERT inhibitors. Lower IC50 and Ki values indicate higher binding affinity.
| Compound | IC50 (nM) | Ki (nM) | Data Source(s) |
| This compound | 0.58 | - | [1][2] |
| Fluoxetine | - | 10.8 | [3] |
| Paroxetine | - | 0.54 | [3] |
| Sertraline | - | 3.39 | [3] |
Note: The Ki values for Fluoxetine, Paroxetine, and Sertraline were determined using [3H]paroxetine binding in mouse brain homogenates[3]. The IC50 for this compound is reported from in vitro assays[1][2]. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Experimental Protocols: Radioligand Binding Assay for SERT
The determination of a compound's binding affinity for the serotonin transporter is commonly achieved through a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the target protein.
Objective: To determine the IC50 and subsequently the Ki of a test compound for the human serotonin transporter.
Materials:
-
SERT-expressing cell membranes: Membranes prepared from cell lines stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells).
-
Radioligand: A high-affinity SERT radioligand, such as [3H]citalopram or [3H]paroxetine.
-
Test Compound: this compound or other SERT inhibitors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to determine the amount of non-specific binding of the radioligand.
-
Scintillation cocktail and counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize SERT-expressing cells in a suitable buffer and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Test compound at various concentrations (typically a serial dilution).
-
Radioligand at a fixed concentration (usually at or below its Kd value).
-
SERT-expressing cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding (wells with the high concentration of a known inhibitor) from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
References
A Comparative Analysis of Potency: Sert-IN-2 Versus Sertraline at the Serotonin Transporter
For researchers, scientists, and drug development professionals, this guide provides a focused comparison of the potency of the novel serotonin transporter (SERT) inhibitor, Sert-IN-2, and the widely prescribed antidepressant, sertraline. This analysis is supported by quantitative data and detailed experimental methodologies.
Executive Summary
This compound emerges as a highly potent inhibitor of the serotonin transporter (SERT), demonstrating sub-nanomolar efficacy. Comparative data indicates that this compound is significantly more potent than sertraline, a well-established selective serotonin reuptake inhibitor (SSRI). This guide presents the available potency data, outlines a standard experimental protocol for determining these values, and provides a visual representation of the scientific concepts involved.
Data Presentation: Potency at the Serotonin Transporter
The following table summarizes the available quantitative data for this compound and sertraline, focusing on their inhibitory activity at the human serotonin transporter (SERT).
| Compound | Parameter | Value (nM) | Source |
| This compound | IC50 | 0.58 | MedchemExpress |
| Sertraline | Ki | 0.79 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Sertraline | IC50 | 3 | IUPHAR/BPS Guide to PHARMACOLOGY |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are both measures of inhibitor potency. Lower values indicate higher potency. While both are provided for sertraline from different sources, a direct comparison of the IC50 values suggests this compound is approximately 5-fold more potent than sertraline.
Experimental Protocols: Determining SERT Inhibition
The potency of compounds like this compound and sertraline is typically determined through in vitro assays that measure their ability to inhibit the function of the serotonin transporter. A common and robust method is the radioligand binding assay.
Radioligand Binding Assay for SERT Inhibition
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to SERT.
Objective: To determine the affinity (Ki) or half-maximal inhibitory concentration (IC50) of a test compound for the serotonin transporter.
Materials:
-
Membrane Preparation: Cell membranes prepared from cells expressing the human serotonin transporter (e.g., HEK293-hSERT cells).
-
Radioligand: A high-affinity radiolabeled SERT ligand, such as [³H]-citalopram.
-
Test Compounds: this compound, sertraline, or other compounds to be tested, prepared in a range of concentrations.
-
Assay Buffer: A buffer solution optimized for the binding assay (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: In a multi-well plate, the cell membrane preparation is incubated with a fixed concentration of the radioligand ([³H]-citalopram) and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated for a specific time (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key concepts related to the assessment of SERT inhibitors.
A Comparative Analysis of Sert-IN-2 and Fluvoxamine on Serotonin Uptake Inhibition
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and selectivity of two prominent serotonin transporter inhibitors.
This guide provides a detailed comparative study of Sert-IN-2, a novel and potent serotonin transporter (SERT) inhibitor, and fluvoxamine, a well-established selective serotonin reuptake inhibitor (SSRI) widely used in clinical practice. By presenting key performance data, detailed experimental methodologies, and mechanistic insights, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Quantitative Comparison of Inhibitory Potency and Selectivity
The efficacy and selectivity of a SERT inhibitor are critical determinants of its therapeutic potential and side-effect profile. The following table summarizes the in vitro inhibitory activities of this compound and fluvoxamine against the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
| Compound | SERT IC50 (nM) | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (SERT/NET) |
| This compound | 0.58[1] | - | - | - | - | - |
| Fluvoxamine | - | 1288 | 9333 | 813 | ~7.2 | ~0.6 |
Note: Ki values for fluvoxamine were calculated from pKi values (SERT: 5.89, DAT: 5.03, NET: 6.09) from a study on human monoamine transporter selectivity. A lower Ki value indicates higher binding affinity. Selectivity ratios are calculated as Ki(DAT)/Ki(SERT) and Ki(NET)/Ki(SERT). A higher ratio indicates greater selectivity for SERT.
Mechanism of Action: Targeting the Serotonin Transporter
Both this compound and fluvoxamine exert their primary pharmacological effect by inhibiting the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
Fluvoxamine is a well-characterized selective serotonin reuptake inhibitor (SSRI)[2]. In vitro studies have demonstrated that it is a potent and selective inhibitor of neuronal serotonin reuptake, with only weak effects on norepinephrine and dopamine transporters[2]. This selectivity for SERT is a hallmark of the SSRI class of antidepressants and contributes to their generally favorable side-effect profile compared to older, less selective antidepressants.
This compound is described as a potent SERT inhibitor with promising anti-depressant efficacy[1]. Its remarkably low IC50 value of 0.58 nM suggests a very high affinity for the serotonin transporter[1]. The ability of this compound to cross the blood-brain barrier has been demonstrated in animal models, a crucial characteristic for centrally acting drugs targeting neurotransmitter systems[1].
Caption: Mechanism of SERT Inhibition.
Experimental Protocols: In Vitro Serotonin Uptake Inhibition Assay
The following protocol provides a detailed methodology for assessing the inhibitory potency of compounds on the human serotonin transporter (SERT) expressed in a heterologous system, such as Human Embryonic Kidney 293 (HEK293) cells. This method is based on the principles of radioligand uptake assays.
Materials and Reagents
-
HEK293 cells stably expressing the human SERT (hSERT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Poly-D-lysine coated 24-well or 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]-Serotonin (radioligand)
-
Test compounds (this compound, fluvoxamine)
-
Non-specific uptake inhibitor (e.g., 1 µM paroxetine)
-
Scintillation fluid
-
Scintillation counter
Experimental Workflow
Caption: Workflow for Serotonin Uptake Assay.
Step-by-Step Procedure
-
Cell Culture:
-
Culture HEK293 cells stably expressing hSERT in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells onto poly-D-lysine coated 24-well or 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.
-
Prepare serial dilutions of the test compounds (this compound and fluvoxamine) in KRH buffer.
-
Prepare a solution of [³H]-Serotonin in KRH buffer at a concentration close to its Km for SERT.
-
Prepare a solution of a non-specific uptake inhibitor (e.g., 1 µM paroxetine) to determine the level of non-specific binding.
-
-
Inhibition Assay:
-
Pre-incubate the cells with varying concentrations of the test compounds or the non-specific uptake inhibitor for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding the [³H]-Serotonin solution to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for serotonin uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (CPM in the presence of paroxetine) from all other measurements to obtain specific uptake.
-
Plot the percentage of inhibition of specific [³H]-Serotonin uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This comparative guide highlights the potent and selective nature of both this compound and fluvoxamine as inhibitors of the serotonin transporter. This compound emerges as an exceptionally potent inhibitor with an IC50 in the sub-nanomolar range, suggesting a very high affinity for SERT. Fluvoxamine, a clinically established SSRI, demonstrates clear selectivity for SERT over DAT and NET. The provided experimental protocol offers a robust framework for conducting in-house comparative studies to further elucidate the pharmacological profiles of these and other novel SERT inhibitors. Future research should focus on determining the full selectivity profile of this compound to better understand its potential therapeutic advantages and off-target effects.
References
Safety Operating Guide
Navigating the Proper Disposal of Sert-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for Sert-IN-2 is not publicly available, this guide provides essential, step-by-step procedures for its proper disposal based on general best practices for handling research chemicals of its nature.
Immediate Safety and Handling Protocols
Given the absence of specific hazard information for this compound, it is crucial to treat the compound as potentially hazardous. All personnel handling this compound should adhere to the following precautionary measures:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled or stored. If ingestion occurs, seek immediate medical attention.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following is a general procedural guide:
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
-
Waste Segregation and Collection:
-
Collect all this compound waste, including pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and the primary hazards (e.g., "Potentially Toxic," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from incompatible materials, and has secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all available information about this compound.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary for Chemical Waste
When a Safety Data Sheet is available, it is crucial to extract and summarize key quantitative data for quick reference. The following table provides a template for organizing such information for any research chemical.
| Parameter | Value | Source (SDS Section) |
| Physical Properties | ||
| Physical State | 9 | |
| pH | 9 | |
| Melting Point/Freezing Point | 9 | |
| Boiling Point | 9 | |
| Flash Point | 9 | |
| Toxicological Information | ||
| Acute Toxicity (Oral, Dermal, Inhalation) | 11 | |
| Skin Corrosion/Irritation | 11 | |
| Serious Eye Damage/Irritation | 11 | |
| Ecological Information | ||
| Aquatic Toxicity | 12 | |
| Disposal Considerations | ||
| RCRA Hazard Class (if applicable) | 13 |
Experimental Protocol: Chemical Waste Segregation
A fundamental aspect of laboratory safety is the meticulous segregation of chemical waste. The following protocol outlines the standard procedure for managing a new research chemical waste stream like this compound.
Objective: To safely collect and store this compound waste for proper disposal.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Chemical fume hood
Procedure:
-
Designate a specific, sealed container for the collection of all this compound waste.
-
Affix a completed hazardous waste label to the container before the first addition of waste.
-
Conduct all operations that generate this compound waste within a certified chemical fume hood.
-
Carefully transfer all waste, including residues and contaminated disposables, into the designated container.
-
Ensure the exterior of the waste container remains clean and free of contamination.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in the laboratory's designated satellite accumulation area.
-
Once the container is full or has been in use for the maximum allowable time per institutional policy, contact the EHS department for collection.
Diagram: Workflow for Safe Disposal of a Research Chemical
A workflow diagram illustrating the key steps for the safe disposal of a research chemical like this compound.
Essential Safety and Operational Guide for Handling Sert-IN-2
Disclaimer: The following guidance is based on the safety data sheet for Sertindole, as a specific safety data sheet for "Sert-IN-2" was not found in the public domain. It is assumed that "this compound" is an internal designation for Sertindole or a closely related compound. Researchers must consult their institution's safety office and the specific safety data sheet provided by the supplier before handling any chemical.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound (assumed to be Sertindole). The information is intended to be a primary resource for safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
Sertindole is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation. It may also cause long-lasting harmful effects to aquatic life.[1]
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H413: May cause long lasting harmful effects to aquatic life.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for Sertindole.
| Property | Value | Source |
| Molecular Formula | C24H26ClFN4O | [2][3] |
| Formula Weight | 440.9 g/mol | [2][4] |
| Purity | ≥95% | [2][5] |
| Melting Point | 150 °C | [4] |
| Boiling Point | 592.1 °C | [4] |
| Solubility in DMF | 15 mg/ml | [2][5] |
| Solubility in DMSO | 5 mg/ml | [2][5] |
| Storage Temperature | -20°C or 2°C - 8°C | [2][4] |
| Stability | ≥ 4 years (at -20°C) | [2][5] |
Note: Permissible Exposure Limits (PEL) and Threshold Limit Values (TLV) for Sertindole were not identified in the searched documents.
Experimental Protocols: Safe Handling and Personal Protective Equipment
Adherence to the following protocols is mandatory to ensure the safety of all personnel.
Engineering Controls
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of dust.[1]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is required for handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | A lab coat should be worn at all times. For procedures with a risk of significant exposure, additional protective clothing may be necessary. |
| Respiratory Protection | If ventilation is inadequate or when handling large quantities of powder, a NIOSH-approved respirator is recommended. |
Hygiene Measures
-
Wash hands thoroughly after handling the compound.[5]
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.
Storage Plan
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Recommended storage temperature is between 2°C and 8°C, or at -20°C for long-term stability.[2][4]
-
Protect from light and moisture.[6]
-
Store away from incompatible materials.
Operational Plans
Step-by-Step Handling Procedure
-
Preparation: Before starting any work, ensure all necessary PPE is worn correctly and that the work area (e.g., fume hood) is clean and operational. Review the Safety Data Sheet (SDS).
-
Weighing: If weighing the solid compound, perform this task in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly. Sertindole is soluble in organic solvents like DMSO and DMF.[2][5] For aqueous buffers, it is sparingly soluble; first, dissolve in DMF and then dilute with the aqueous buffer.[5] Do not store aqueous solutions for more than one day.[5]
-
Post-Handling: After use, decontaminate all surfaces and equipment. Store the compound in its designated, labeled container.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, according to institutional and local regulations for chemical waste.
Emergency and Spill Response Plan
In the event of a spill or exposure, follow these procedures immediately:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Cleanup:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
Ensure adequate ventilation during cleanup.[1]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste. Follow all federal, state, and local regulations.
-
Unused Product: Do not dispose of down the drain.[1] Collect in a labeled, sealed container for chemical waste disposal.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be collected in a designated hazardous waste container.
-
General Guidance: If a drug take-back program is not available, unused solid materials can be mixed with an unappealing substance like cat litter or coffee grounds, placed in a sealed plastic bag, and then disposed of in the trash, in accordance with institutional guidelines.[7][8]
Visualizations
The following diagrams illustrate key workflows for handling this compound.
Caption: A workflow diagram for the safe handling of this compound.
Caption: A workflow for responding to a chemical spill of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sertindole | C24H26ClFN4O | CID 60149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sertindole | 106516-24-9 | FS65165 | Biosynth [biosynth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mims.com [mims.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
